molecular formula C14H20N2O5 B15189001 Phenylephrine pidolate CAS No. 93963-54-3

Phenylephrine pidolate

Cat. No.: B15189001
CAS No.: 93963-54-3
M. Wt: 296.32 g/mol
InChI Key: NSUXTBXMGMEBDG-SCKZZFMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylephrine pidolate is a research chemical supplied for laboratory investigation purposes. It is a salt form of phenylephrine, a well-characterized sympathomimetic amine that acts as a selective agonist of α1-adrenergic receptors . Upon binding, it primarily induces smooth muscle contraction, leading to vasoconstriction, and does not exhibit significant beta-adrenergic activity . This mechanism underpins its value in studying physiological and pathophysiological processes related to vascular tone and blood pressure regulation. Researchers utilize compounds like this compound in various in vitro and ex vivo experimental models to investigate vasoconstriction, vascular reactivity, and the pharmacology of adrenergic signaling pathways. Its research applications may extend to studies of ocular physiology, given its known mydriatic (pupil-dilating) effects, and nasal decongestion models, though its efficacy as an oral decongestant has been questioned by recent FDA reviews . This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

CAS No.

93963-54-3

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H13NO2.C5H7NO3/c1-10-6-9(12)7-3-2-4-8(11)5-7;7-4-2-1-3(6-4)5(8)9/h2-5,9-12H,6H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t9-;3-/m00/s1

InChI Key

NSUXTBXMGMEBDG-SCKZZFMESA-N

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenylephrine Pidolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phenylephrine pidolate, a salt formed from the alpha-1 adrenergic agonist phenylephrine and the naturally occurring amino acid derivative, pidolic acid (also known as pyroglutamic acid). This document outlines a proposed synthetic route, detailed analytical characterization protocols, and the underlying biochemical signaling pathway of its active pharmaceutical ingredient, phenylephrine.

Synthesis of this compound

This compound is formed through a straightforward acid-base reaction between the basic phenylephrine free base and the acidic L-pidolic acid. The synthesis involves two primary stages: the preparation of the precursors and the subsequent salt formation.

Precursor Preparation

1.1.1 (R)-Phenylephrine Synthesis Overview

(R)-Phenylephrine is a well-established sympathomimetic amine. Its synthesis can be achieved through various routes, often starting from precursors like m-hydroxybenzaldehyde. One common approach involves the formation of an amino ketone intermediate, followed by asymmetric reduction to yield the desired (R)-enantiomer.

1.1.2 L-Pidolic Acid (L-Pyroglutamic Acid) Synthesis

L-pidolic acid is a derivative of L-glutamic acid. It can be readily synthesized by the thermal dehydration and cyclization of L-glutamic acid.[1][2][3] This process involves heating L-glutamic acid, which results in the loss of a water molecule to form the five-membered lactam ring of pidolic acid.[1]

Proposed Synthesis of this compound (Salt Formation)

This protocol describes a laboratory-scale synthesis based on standard acid-base salt formation principles.

Experimental Protocol:

  • Reactant Preparation: Accurately weigh equimolar amounts of (R)-phenylephrine free base and L-pidolic acid.

  • Dissolution: Dissolve the (R)-phenylephrine in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol) with gentle warming if necessary. In a separate vessel, dissolve the L-pidolic acid in the same solvent.

  • Reaction: Slowly add the L-pidolic acid solution to the (R)-phenylephrine solution with constant stirring at ambient temperature.

  • Precipitation & Isolation: The this compound salt is expected to precipitate out of the solution upon formation. If precipitation is slow, the solution can be cooled in an ice bath to facilitate crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted precursors.

  • Drying: Dry the final product under vacuum to yield this compound as a crystalline solid.

Synthesis and Purification Workflow

G cluster_0 Precursor Preparation cluster_1 Salt Formation cluster_2 Product Isolation Phe_Syn (R)-Phenylephrine Synthesis Dissolve Dissolve Precursors in Solvent Phe_Syn->Dissolve Pid_Syn L-Pidolic Acid Synthesis Pid_Syn->Dissolve Mix Mix Solutions (Equimolar Amounts) Dissolve->Mix Precipitate Precipitation / Crystallization Mix->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Vacuum Drying Wash->Dry Final Final Product: This compound Dry->Final

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure. The ¹H and ¹³C NMR spectra of this compound are expected to show a combination of signals corresponding to both the phenylephrine and pidolate moieties.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Analysis: Integrate the signals and compare the chemical shifts to reference spectra of phenylephrine and pidolic acid to confirm the presence of both components in a 1:1 molar ratio.

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will confirm the presence of key bonds from both constituent parts.

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the dry this compound powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic peaks for O-H (alcohol and carboxylic acid), N-H (amine and amide), C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds.

2.1.3 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the constituent ions. Under electrospray ionization (ESI), the salt will dissociate, allowing for the detection of the individual phenylephrine cation and pidolate anion.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Infusion: Infuse the sample directly into the ESI source or inject it through an LC system.

  • Acquisition: Acquire mass spectra in both positive and negative ion modes.

  • Analysis: Look for the molecular ion peak for phenylephrine [M+H]⁺ in the positive mode and the pidolate ion [M-H]⁻ in the negative mode.

Chromatographic Characterization

2.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for determining the purity of the synthesized this compound and quantifying any impurities. A reverse-phase method is commonly employed for phenylephrine analysis.[4][5]

Experimental Protocol (Purity Assay):

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatography: Inject the sample onto the HPLC system using the parameters outlined in Table 2.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where phenylephrine has strong absorbance (e.g., 273 nm or 280 nm).[5]

  • Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Characterization Workflow

G cluster_0 Structural Confirmation cluster_1 Purity & Identity Input Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS HPLC HPLC-UV Input->HPLC MP Melting Point Determination Input->MP Report Characterization Report NMR->Report IR->Report MS->Report HPLC->Report MP->Report

Caption: Analytical workflow for the characterization of this compound.

Data Presentation

Quantitative data from the synthesis and characterization should be summarized for clarity and comparison.

Table 1: Hypothetical Synthesis and Physicochemical Data

Parameter Value
Molecular Formula C₉H₁₃NO₂ · C₅H₇NO₃
Molecular Weight 296.32 g/mol
Theoretical Yield >95%
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally

| Solubility | Freely soluble in water[5] |

Table 2: HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 25°C[4]
Detection Wavelength 280 nm[5]

| Retention Time | To be determined experimentally |

Table 3: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR Signals for aromatic protons (phenylephrine), aliphatic protons on the ethylamine chain (phenylephrine), and protons of the pyrrolidone ring (pidolate).
IR (cm⁻¹) ~3300 (O-H/N-H stretch), ~1700 (C=O stretch, amide/acid), ~1600 (aromatic C=C stretch).

| MS (ESI) | Positive Mode: [M+H]⁺ at m/z 168.1 (for phenylephrine).Negative Mode: [M-H]⁻ at m/z 128.0 (for pidolic acid). |

Phenylephrine Signaling Pathway

Phenylephrine exerts its physiological effects by acting as a selective agonist for the α₁-adrenergic receptor. The activation of this receptor initiates a well-defined intracellular signaling cascade.[6][7]

The α₁-adrenergic receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. Upon phenylephrine binding, the following cascade is initiated:

  • Gq Activation: The activated receptor promotes the exchange of GDP for GTP on the Gq alpha subunit, causing its activation and dissociation.

  • PLC Activation: The activated Gq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

  • Downstream Effects:

    • IP₃ Pathway: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][7]

    • DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[7]

The resulting increase in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction, which is the basis for phenylephrine's vasoconstrictive and decongestant effects.

G cluster_0 Plasma Membrane cluster_1 Intracellular Signaling Phe Phenylephrine Receptor α₁-Adrenergic Receptor Phe->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to Ca Ca²⁺ Release ER->Ca triggers Ca->PKC co-activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response leads to PKC->Response leads to

Caption: Phenylephrine's α₁-adrenergic signaling pathway.

References

Phenylephrine Pidolate: A Comprehensive Technical Review of its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine is a well-established alpha-1 adrenergic receptor agonist utilized primarily as a vasoconstrictor and nasal decongestant. While commonly available as the hydrochloride salt, alternative salt forms such as phenylephrine pidolate are of interest for potential modifications in bioavailability, stability, and formulation characteristics. This technical guide provides an in-depth review of the core chemical properties of this compound, drawing upon available data for its constituent components: phenylephrine and pidolic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of phenylephrine-based therapeutics. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant analytical and synthetic procedures are provided.

Introduction to this compound

This compound is an organic salt formed from the reaction of the basic phenylephrine molecule with the acidic pidolic acid (also known as pyroglutamic acid). The formation of this salt can potentially alter the physicochemical properties of phenylephrine, which may influence its pharmacokinetic and pharmacodynamic profile. As direct experimental data for this compound is limited in publicly available literature, this guide will provide a comprehensive overview based on the individual properties of phenylephrine and pidolic acid.

Chemical Properties

The chemical properties of this compound are determined by the synergistic combination of the phenylephrine cation and the pidolate anion.

Phenylephrine

Phenylephrine is a synthetic sympathomimetic amine. Its chemical and physical properties are well-documented.

Table 1: Physicochemical Properties of Phenylephrine

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [2]
IUPAC Name (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol[1]
CAS Number 59-42-7[3]
Melting Point 170-171 °C
pKa 8.77 (phenolic OH), 9.84 (amino group)
LogP -0.3[1]
Solubility Freely soluble in water and alcohol.[1]
Pidolic Acid (Pyroglutamic Acid)

Pidolic acid is a cyclic amino acid derivative. It is a naturally occurring compound found in various biological tissues.

Table 2: Physicochemical Properties of Pidolic Acid

PropertyValue
Molecular Formula C₅H₇NO₃
Molecular Weight 129.11 g/mol
IUPAC Name (2S)-5-oxopyrrolidine-2-carboxylic acid
CAS Number 98-79-3
Melting Point 155-157 °C
Appearance Pale yellow crystalline solid
This compound (Projected Properties)

Based on the properties of its components, the following properties for this compound can be projected. It is crucial to note that these are theoretical and require experimental verification.

Table 3: Projected Physicochemical Properties of this compound

PropertyProjected Value
Molecular Formula C₁₄H₂₀N₂O₅
Molecular Weight 296.32 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be water-soluble

Synthesis of Phenylephrine and its Salts

Several synthetic routes for phenylephrine have been reported. A common approach involves the reaction of 3-hydroxyacetophenone with a suitable aminating agent followed by reduction. The formation of a salt, such as the pidolate, is typically achieved by reacting the free base of phenylephrine with the corresponding acid in a suitable solvent.

General Synthesis of Phenylephrine

A general synthetic scheme for phenylephrine is outlined below.[4][5]

G A 3-Hydroxyacetophenone B α-Bromo-3-hydroxyacetophenone A->B Bromination C α-(Methylamino)-3-hydroxyacetophenone B->C Amination with Methylamine D Phenylephrine C->D Reduction

Caption: General synthetic pathway for phenylephrine.

Salt Formation (this compound)

The synthesis of this compound would involve the reaction of equimolar amounts of phenylephrine free base and pidolic acid in a suitable solvent, followed by crystallization of the resulting salt.

G cluster_0 Reaction in a suitable solvent (e.g., Ethanol) A Phenylephrine (Free Base) C This compound A->C Acid-Base Reaction B Pidolic Acid B->C Acid-Base Reaction

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of phenylephrine and its salts is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

High-Performance Liquid Chromatography (HPLC) for Phenylephrine Analysis

A validated stability-indicating RP-HPLC method is essential for the determination of phenylephrine in bulk and pharmaceutical dosage forms.

Table 4: Typical HPLC Parameters for Phenylephrine Analysis

ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).[6][7]
Flow Rate Typically 1.0 mL/min[6]
Detection UV at 272 nm or 280 nm[6]
Injection Volume 20 µL[6]
Temperature Ambient or controlled (e.g., 25 °C)[6]
Experimental Protocol: HPLC Assay of Phenylephrine Hydrochloride

The following protocol is a representative example for the HPLC analysis of phenylephrine hydrochloride, which can be adapted for this compound.[6]

1. Preparation of Mobile Phase:

  • Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate).

  • Adjust the pH to 3.0 with phosphoric acid.

  • Mix the buffer with methanol in a ratio of 80:20 (v/v).

  • Filter through a 0.45 µm membrane filter and degas.

2. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of phenylephrine hydrochloride reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Further dilute to a working concentration of 100 µg/mL with the mobile phase.

3. Preparation of Sample Solution:

  • For a tablet formulation, weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of phenylephrine hydrochloride into a 25 mL volumetric flask.

  • Add about 15 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix.

  • Filter a portion of this solution through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration of 100 µg/mL.

4. Chromatographic Conditions:

  • As specified in Table 4.

5. Procedure:

  • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the quantity of phenylephrine hydrochloride in the sample.

G A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solution E Inject Solutions B->E C Prepare Sample Solution C->E D->E F Data Acquisition and Analysis E->F G cluster_0 Cell Membrane cluster_1 Cytosol A Phenylephrine B α1-Adrenergic Receptor A->B Binds to C Gq Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Hydrolyzes F IP3 E->F G DAG E->G H Ca²⁺ Release from ER F->H Stimulates I Protein Kinase C (PKC) Activation G->I Activates J Physiological Response (e.g., Vasoconstriction) H->J I->J

References

An In-depth Technical Guide on the Core Mechanism of Action of Phenylephrine Pidolate

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for phenylephrine, the active pharmacological moiety in phenylephrine pidolate. Phenylephrine is a synthetic sympathomimetic amine that functions as a selective alpha-1 adrenergic receptor agonist.[1][2] This document details its molecular interactions, downstream signaling cascades, pharmacodynamic properties, and pharmacokinetic profile. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction to this compound

This compound is a salt formulation in which the active sympathomimetic agent, phenylephrine, is paired with pidolic acid (also known as pyroglutamic acid). The pharmacological effects of this compound are attributable to the phenylephrine component. Pidolic acid, a cyclized derivative of glutamic acid, is a naturally occurring amino acid derivative found in various tissues and is considered a pharmacologically inactive counter-ion in this formulation.[3][4][5] Phenylephrine is widely used clinically as a nasal decongestant and as a vasopressor to manage hypotension, particularly in the context of anesthesia and septic shock.[1][6][7] Its therapeutic effects are a direct consequence of its interaction with the adrenergic system.

Core Mechanism of Action: Selective α1-Adrenergic Agonism

Phenylephrine's primary mechanism of action is its function as a direct and selective agonist for α1-adrenergic receptors, with minimal to no activity at α2 or β-adrenergic receptors.[1][2][8] As a direct-acting sympathomimetic, its effects are not dependent on the release of endogenous catecholamines like norepinephrine.[8]

The activation of α1-adrenergic receptors on the surface of vascular smooth muscle cells is the principal event initiating its physiological effects.[8] This interaction leads to vasoconstriction of both arteries and veins, resulting in an increase in systemic vascular resistance and a subsequent rise in systolic and diastolic blood pressure.[2] In the context of nasal congestion, this vasoconstriction reduces blood flow to the nasal mucosa, decreasing swelling and permitting better drainage of the sinus cavities.[9]

Intracellular Signaling Pathways

The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. The α1-receptor is primarily coupled to the Gq/11 family of G-proteins.

3.1 The Canonical Gq/PLC/IP3 Pathway

  • G-Protein Activation: Upon agonist binding, the α1-receptor undergoes a conformational change, activating the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C.[10]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[10][11]

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calcium-calmodulin-dependent protein kinase II (CaMKII) and, critically, the binding of Ca2+ to calmodulin.[9][10][12] This complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

3.2 Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Phenylephrine-induced α1-receptor activation also engages other signaling pathways, notably the extracellular-signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in cellular growth and proliferation.[10][13] This activation can be mediated by both Gq/11-dependent and independent mechanisms and contributes to the complex cellular responses elicited by phenylephrine.

phenylephrine_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum PE Phenylephrine a1AR α1-Adrenergic Receptor (GPCR) PE->a1AR binds Gq Gq/11 a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK activates CaMKII CaMKII Ca_Calmodulin Ca2+/Calmodulin Complex Ca_Calmodulin->CaMKII activates MLCK MLCK Ca_Calmodulin->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction phosphorylates myosin Ca_store Ca2+ Store IP3R->Ca_store opens Ca_store->Ca_Calmodulin releases Ca2+

Caption: Phenylephrine Signaling Pathway.

Quantitative Data: Pharmacodynamics and Pharmacokinetics

The following tables summarize key quantitative parameters for phenylephrine, derived from various in vitro and in vivo studies.

Table 1: Pharmacodynamic Parameters
ParameterReceptor SubtypeSpecies/TissueValueReference
pKi α1A-adrenoceptorRat submaxillary glands6.01[14]
pKi α1A-adrenoceptorHuman (recombinant)4.70[15]
pKi α1B-adrenoceptorHuman (recombinant)4.87[15]
pKi α1D-adrenoceptorHuman (recombinant)5.86[15]
pEC50 α1A-adrenoceptorRat vas deferens5.78[14]
pEC50 α1-adrenoceptorRat aorta5.46 ± 0.31[16]
Table 2: Pharmacokinetic Parameters (Oral Administration)
ParameterValueReference
Bioavailability ~38-40%[2][17]
Time to Peak Plasma (Tmax) 1 - 2 hours[17][18]
Elimination Half-life (t½) 2 - 3 hours[2][17][18]
Volume of Distribution (Vd) 200 - 500 L[17]
Metabolism Extensive first-pass (gut wall, liver) via MAO, sulfation, glucuronidation[2][17][18]
Excretion Primarily renal (as metabolites)[1][18]

Experimental Protocols

Understanding the mechanism of action of phenylephrine has been facilitated by a range of standard pharmacological assays. Below are generalized protocols for two key types of experiments.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines a method to determine the binding affinity of phenylephrine for α1-adrenergic receptors.

  • Preparation of Membranes:

    • Homogenize tissue or cultured cells (e.g., HEK293 cells expressing the human α1A-adrenoceptor) in an ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Competitive Binding Reaction:

    • In a series of tubes, add a fixed concentration of a radiolabeled antagonist with high affinity for the receptor (e.g., [3H]prazosin).

    • Add increasing concentrations of unlabeled phenylephrine (the competitor).

    • To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine) to a separate set of tubes.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the reactions at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes but allow unbound ligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of phenylephrine.

    • Calculate the IC50 (the concentration of phenylephrine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation BindingReaction 3. Set up Binding Reaction: Membranes + Radioligand + Competitor (Phenylephrine) MembranePrep->BindingReaction LigandPrep 2. Prepare Radioligand & Competitor Dilutions LigandPrep->BindingReaction Incubation 4. Incubate to Reach Equilibrium BindingReaction->Incubation Filtration 5. Terminate by Rapid Vacuum Filtration Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Analysis 7. Plot Data & Calculate IC50 Counting->Analysis KiCalc 8. Convert IC50 to Ki (Cheng-Prusoff) Analysis->KiCalc

Caption: General Workflow for Radioligand Binding Assay.

In Vitro Functional Assay for Potency (EC50)

This protocol describes a method to measure the functional potency of phenylephrine by assessing its ability to induce contraction in an isolated tissue preparation, such as rat vas deferens or aorta.

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., a rat) according to approved ethical protocols.

    • Dissect the target tissue (e.g., thoracic aorta) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Cut the tissue into rings or strips of appropriate size.

  • Organ Bath Setup:

    • Mount the tissue segments in an organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed holder and the other to an isometric force transducer to measure contractile force.

    • Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60 minutes), with periodic washing.

  • Cumulative Concentration-Response Curve:

    • After equilibration, add phenylephrine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

    • Allow the tissue to reach a stable contractile response at each concentration before adding the next.

    • Record the peak tension developed at each concentration.

  • Data Analysis:

    • Normalize the responses, typically by expressing them as a percentage of the maximum contraction achieved.

    • Plot the normalized response against the log concentration of phenylephrine.

    • Fit the data to a sigmoidal (four-parameter logistic) curve.

    • Determine the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) from the curve.

Conclusion

The mechanism of action of this compound is centered on the activity of phenylephrine as a selective α1-adrenergic receptor agonist. Its interaction with these receptors on vascular smooth muscle initiates a Gq/11-mediated signaling cascade, leading to increased intracellular calcium and subsequent vasoconstriction. This direct-acting sympathomimetic effect, coupled with its well-characterized pharmacokinetic profile, underpins its utility as both a nasal decongestant and a vasopressor. A thorough understanding of its molecular pharmacology, as detailed in this guide, is essential for its appropriate clinical application and for the development of novel adrenergic agents.

References

An In-depth Technical Guide to the Solubility Profile of Phenylephrine and its Salts

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the solubility profile of phenylephrine, with a primary focus on phenylephrine hydrochloride due to the limited availability of public data on phenylephrine pidolate. The principles of salt formation and their impact on solubility are discussed to provide a theoretical framework for understanding the potential properties of the pidolate salt.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant and a vasopressor. Its efficacy and bioavailability are intrinsically linked to its physicochemical properties, most notably its solubility. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. This guide provides a detailed examination of the solubility of phenylephrine, summarizing available quantitative data, outlining experimental protocols for solubility determination, and illustrating key biological pathways.

Quantitative Solubility Data: Phenylephrine Hydrochloride

Due to a lack of specific quantitative data for this compound in publicly accessible literature, this section focuses on the well-documented solubility of phenylephrine hydrochloride. This information serves as a crucial baseline for understanding the solubility characteristics of phenylephrine.

Solvent/MediumSolubilityTemperatureCitation
WaterVery soluble / Freely soluble / ≥ 100 mg/mL21°C[1][2][3]
Water100 mg/mL (requires sonication)Not Specified[4][5]
Ethanol (95% or 96%)Freely solubleNot Specified[1][6][7]
Ethanol~25 mg/mLNot Specified
Ethanol41 mg/mLNot Specified[8]
Dimethyl Sulfoxide (DMSO)~20 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)125 mg/mL (requires sonication)Not Specified[4][5]
Dimethyl Sulfoxide (DMSO)41 mg/mLNot Specified[8]
Dimethylformamide (DMF)~20 mg/mLNot Specified
Phosphate Buffered Saline (PBS), pH 7.2~5 mg/mLNot Specified
GlycerinFreely solubleNot Specified[9]
Diethyl EtherPractically insolubleNot Specified[1]
ChloroformInsolubleNot Specified[6]

The Influence of the Pidolate Counter-ion on Solubility

While specific data for this compound is unavailable, the principles of pharmaceutical salt selection can offer insights into its potential solubility profile compared to the hydrochloride salt.

  • Pidolic Acid (Pyroglutamic Acid): Pidolic acid is an organic acid. The formation of a salt with an organic acid counter-ion can sometimes lead to different solubility characteristics compared to an inorganic acid salt like hydrochloride.

  • Potential for Altered Lipophilicity: Depending on the overall properties of the resulting salt, the pidolate form could exhibit either increased or decreased lipophilicity compared to the hydrochloride form. A more lipophilic salt may show enhanced solubility in non-polar or semi-polar organic solvents and lipid-based formulation vehicles.

  • pH-Solubility Profile: The pKa of pidolic acid will influence the pH-solubility profile of this compound. This could be advantageous in specific formulation strategies where pH-dependent dissolution is desired.

Without experimental data, these points remain theoretical. Empirical determination of the solubility of this compound through well-established protocols is necessary for a definitive understanding.

Experimental Protocols for Solubility Determination

The following section details a standard methodology for determining the thermodynamic solubility of a pharmaceutical compound, such as this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[10]

Thermodynamic Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent system.

Materials:

  • The active pharmaceutical ingredient (API) (e.g., this compound)

  • Selected solvent systems (e.g., purified water, phosphate buffers at various pH levels, ethanol)

  • Stoppered flasks or vials

  • Orbital shaker or other suitable agitation device maintained at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of the API to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature and agitation speed. The agitation should be sufficient to keep the solid suspended without creating excessive turbulence. The equilibration time can vary, but 24 to 72 hours is common to ensure equilibrium is reached.[11]

  • Phase Separation: After the equilibration period, allow the suspensions to settle. To separate the solid from the liquid phase, the samples are typically centrifuged at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no undissolved particles are included, the supernatant is often filtered through a syringe filter.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method.

  • pH Measurement: The pH of the saturated solution should be measured and reported, as it can significantly influence the solubility of ionizable compounds.[10]

Mandatory Visualizations

Phenylephrine Signaling Pathway

Phenylephrine primarily exerts its effects through the activation of α1-adrenergic receptors, which are G-protein coupled receptors. The signaling cascade leads to an increase in intracellular calcium, resulting in smooth muscle contraction.

phenylephrine_signaling phenylephrine Phenylephrine receptor α1-Adrenergic Receptor phenylephrine->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release contraction Smooth Muscle Contraction ca_release->contraction Leads to pkc->contraction Contributes to

Caption: Phenylephrine's α1-adrenergic receptor signaling cascade.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in a typical shake-flask solubility experiment.

solubility_workflow start Start: API and Solvent Selection add_excess Add Excess API to Solvent start->add_excess equilibrate Equilibrate with Agitation (Constant Temperature) add_excess->equilibrate phase_separation Phase Separation (Centrifugation) equilibrate->phase_separation sampling Sample Supernatant (Filtration) phase_separation->sampling analysis Quantitative Analysis (e.g., HPLC, UV-Vis) sampling->analysis end End: Determine Solubility analysis->end

Caption: A generalized workflow for the shake-flask solubility determination method.

Conclusion

The solubility of phenylephrine is a critical parameter influencing its formulation and therapeutic efficacy. While extensive data is available for phenylephrine hydrochloride, highlighting its high aqueous solubility, there is a notable absence of specific data for this compound. The provided experimental protocols offer a standardized approach for determining the solubility of the pidolate salt, which would be essential for its development and regulatory approval. The signaling pathway of phenylephrine underscores the importance of its bioavailability, which is directly related to its solubility and dissolution characteristics. Further research into the physicochemical properties of this compound is warranted to fully understand its potential as a viable alternative to the hydrochloride salt.

References

Spectroscopic Analysis of Phenylephrine Pidolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of phenylephrine pidolate. Due to the limited availability of direct spectroscopic data for this compound, this document presents a detailed analysis of phenylephrine hydrochloride and pidolic acid as individual components. The guide further extrapolates the expected spectroscopic characteristics of this compound based on the functional group interactions inherent in its salt form. Detailed experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided. Quantitative data is summarized in structured tables for comparative analysis. Additionally, this guide includes a visualization of the primary signaling pathway of phenylephrine to provide a broader context for its pharmacological activity.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant and vasopressor. It is available in various salt forms to enhance its stability and bioavailability. This compound is a salt formed from the basic phenylephrine molecule and the acidic pidolic acid (also known as pyroglutamic acid). The spectroscopic characterization of this specific salt is crucial for quality control, formulation development, and regulatory compliance. This guide outlines the fundamental spectroscopic methods for the analysis of this compound, offering both established data for its constituent parts and predictive analysis for the salt form.

Spectroscopic Analysis

The spectroscopic signature of this compound is a composite of the characteristics of the phenylephrine cation and the pidolate anion. The formation of the salt primarily influences the spectral features of the secondary amine in phenylephrine and the carboxylic acid in pidolic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of phenylephrine. The primary chromophore in the phenylephrine molecule is the substituted benzene ring.

Expected Characteristics for this compound: The UV-Vis spectrum of this compound is expected to be dominated by the phenylephrine moiety, as pidolic acid does not possess a significant chromophore that absorbs in the same region. The absorption maximum is therefore anticipated to be very similar to that of phenylephrine hydrochloride.

Table 1: UV-Vis Spectroscopic Data

AnalyteSolventλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linearity Range (µg/mL)
Phenylephrine HydrochlorideMethanol203Not Reported10-50
Phenylephrine HydrochlorideAlkaline Medium (with diazotized sulphanilic acid)4418.51 x 10³0.2-20
Phenylephrine HydrochlorideAcidic Medium (with N-bromosuccinamide and methyl orange)5181.0705 x 10⁵2-25 (in 20 mL)
Phenylephrine HydrochloridePhosphate Buffer (pH 12, with sodium nitroprusside and hydroxylamine hydrochloride)7144.4610 x 10⁴0.2-8

Data is for Phenylephrine Hydrochloride as a proxy for this compound.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water). Create a series of dilutions to cover the expected linear range.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the same solvent as the standard and dilute to a concentration within the calibration range.

  • Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), using the solvent as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions Scan_Spectrum Scan for λmax Standard_Prep->Scan_Spectrum Sample_Prep Prepare Sample Solution Measure_Absorbance Measure Absorbance at λmax Sample_Prep->Measure_Absorbance Scan_Spectrum->Measure_Absorbance Cal_Curve Construct Calibration Curve Measure_Absorbance->Cal_Curve Determine_Conc Determine Sample Concentration Cal_Curve->Determine_Conc

UV-Vis Analysis Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the pidolate salt will cause characteristic shifts in the vibrational frequencies of the amine group of phenylephrine and the carboxylate group of pidolic acid.

Expected Characteristics for this compound:

  • Disappearance of Carboxylic Acid Bands: The broad O-H stretch (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1730 cm⁻¹) of the carboxylic acid in pidolic acid will be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

  • Appearance of Ammonium Bands: The secondary amine N-H stretch of phenylephrine (around 3300-3500 cm⁻¹) will be shifted and broadened due to the formation of a secondary ammonium salt (R₂NH₂⁺). New bands corresponding to N-H⁺ bending vibrations may appear around 1500-1600 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupPhenylephrine (as free base)Pidolic AcidExpected in this compound
O-H (Phenolic)~3300-3400-~3300-3400
O-H (Alcohol)~3350-3450-~3350-3450
N-H (Amine)~3300-3500 (weak)-Disappears/Shifts
N-H⁺ (Ammonium)--Broadened bands ~2200-3000
C=O (Carboxylic Acid)-~1700-1730Disappears
COO⁻ (Carboxylate)--~1550-1610 (asymmetric), ~1400-1450 (symmetric)
C-O (Alcohol/Phenol)~1200-1300-~1200-1300
Aromatic C-H~3000-3100-~3000-3100

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the sample directly onto the ATR crystal.

  • Measurement: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra of phenylephrine, pidolic acid, and known salt forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Expected Characteristics for this compound:

  • ¹H NMR:

    • The proton of the secondary amine in phenylephrine will experience a downfield shift upon protonation.

    • The chemical shifts of the protons adjacent to the amine and the aromatic protons of phenylephrine may also be slightly affected.

    • The proton of the carboxylic acid in pidolic acid will be absent.

    • The protons of the pyrrolidone ring in pidolic acid are expected to show minor shifts.

  • ¹³C NMR:

    • The carbon atom of the carboxylate group in pidolate will show a characteristic chemical shift, different from the carboxylic acid carbon.

    • The carbons adjacent to the nitrogen in phenylephrine will be deshielded and shift downfield upon salt formation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are approximate values and will vary with solvent and other experimental conditions.)

AtomPhenylephrine MoietyPidolate Moiety
¹H NMR
Aromatic Protons6.5 - 7.5-
CH-OH~4.5 - 5.0-
CH₂-N~2.5 - 3.02.0 - 2.5 (CH₂)
N-CH₃~2.2 - 2.7-
NH₂⁺Variable, downfield-
CH-COOH-~4.0 - 4.5
¹³C NMR
Aromatic Carbons110 - 160-
C-OH~70 - 75-
C-N~50 - 60-
N-CH₃~30 - 40-
C=O (Carboxylate)-~175 - 185
Pyrrolidone Carbons-25 - 60

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

  • Data Analysis: Assign the peaks to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is a powerful tool for confirming the molecular weight and fragmentation pattern of a compound.

Expected Characteristics for this compound:

  • Electrospray Ionization (ESI): In positive ion mode, the spectrum will show a peak corresponding to the protonated phenylephrine molecule [M+H]⁺ at m/z 168. In negative ion mode, a peak for the deprotonated pidolate molecule [M-H]⁻ at m/z 128 would be expected.

  • Tandem MS (MS/MS): Fragmentation of the phenylephrine ion (m/z 168) will likely involve the loss of water, leading to a fragment at m/z 150. Further fragmentation can also be observed.

Table 4: Mass Spectrometry Data

AnalyteIonization ModeParent Ion (m/z)Major Fragment Ions (m/z)
PhenylephrineESI (+)168 [M+H]⁺150 (loss of H₂O), 119, 91
Pidolic AcidESI (-)128 [M-H]⁻Not specified

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization source (e.g., methanol/water with a small amount of formic acid for positive mode or ammonia for negative mode).

  • Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion or via an LC column.

  • Measurement: Acquire mass spectra in both positive and negative ion modes. Perform MS/MS analysis on the parent ions of interest.

  • Data Analysis: Interpret the mass spectra to confirm the presence of phenylephrine and pidolate ions and analyze the fragmentation patterns.

Logical Flow for Spectroscopic Identification of this compound

Start This compound Sample UV_Vis UV-Vis Analysis Start->UV_Vis FT_IR FT-IR Analysis Start->FT_IR NMR NMR Analysis Start->NMR MS MS Analysis Start->MS UV_Vis_Result Confirm Phenylephrine Chromophore (λmax) UV_Vis->UV_Vis_Result FT_IR_Result Identify Carboxylate and Ammonium Groups FT_IR->FT_IR_Result NMR_Result Confirm Proton and Carbon Environments NMR->NMR_Result MS_Result Confirm Molecular Ions of Phenylephrine and Pidolate MS->MS_Result Conclusion Structural Confirmation of this compound UV_Vis_Result->Conclusion FT_IR_Result->Conclusion NMR_Result->Conclusion MS_Result->Conclusion

Spectroscopic Identification Workflow

Phenylephrine Signaling Pathway

Phenylephrine exerts its pharmacological effects by acting as a selective agonist for α1-adrenergic receptors. The binding of phenylephrine to these G-protein coupled receptors initiates a downstream signaling cascade.

Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Stimulates Ca2_Release->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Leads to

Phenylephrine Signaling Pathway

Conclusion

While direct spectroscopic data for this compound is not extensively published, a comprehensive analytical profile can be constructed from the well-documented spectra of phenylephrine and pidolic acid. The key spectroscopic changes upon salt formation are predictable and provide a reliable basis for the identification and quantification of this compound. The experimental protocols and reference data provided in this guide serve as a foundational resource for researchers and professionals in the pharmaceutical industry engaged in the analysis of this compound.

Disclaimer

The information provided in this document is intended for scientific and research purposes only. The predicted spectroscopic data should be confirmed by empirical analysis of a certified reference standard of this compound. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.

Section 1: Crystal Structure of Phenylephrine Pidolate - A Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available structural and signaling pathway information on Phenylephrine Pidolate reveals a notable absence of publicly accessible crystal structure data. Despite extensive searches of crystallographic databases, peer-reviewed literature, and patent filings, no experimental data on the crystal structure of this compound could be retrieved. This technical guide, therefore, pivots to the available and relevant biochemical information, focusing on the well-documented signaling pathways of phenylephrine, a critical aspect for researchers, scientists, and drug development professionals.

As of the latest available information, the three-dimensional atomic arrangement of this compound in a crystalline solid-state has not been determined or, if determined, has not been deposited in public databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, quantitative crystallographic data, including unit cell dimensions, bond lengths, bond angles, and torsion angles, are not available. Similarly, detailed experimental protocols for the crystallization and X-ray diffraction analysis of this compound are absent from the scientific literature.

This lack of data prevents a detailed discussion of the solid-state properties of this specific salt, such as its packing arrangement, hydrogen bonding network, and potential polymorphic forms, which are crucial for understanding its physicochemical properties, including solubility, stability, and bioavailability.

Section 2: Phenylephrine Signaling Pathways

Phenylephrine is a selective α1-adrenergic receptor agonist. Its pharmacological effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family. The activation of α1-adrenergic receptors by phenylephrine initiates a cascade of intracellular events that ultimately lead to various physiological responses.

Canonical Gq Signaling Pathway

The primary signaling pathway activated by phenylephrine is the Gq pathway. The binding of phenylephrine to the α1-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the activation of various calcium-dependent proteins, such as calmodulin and protein kinase C (PKC), which mediate a wide range of cellular responses, including smooth muscle contraction.

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, leading to cellular responses such as cell growth, proliferation, and differentiation.

Phenylephrine_Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phenylephrine Phenylephrine Alpha1_AR α1-Adrenergic Receptor Phenylephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response_Ca Ca²⁺-mediated Cellular Response Ca2->Cellular_Response_Ca Leads to Cellular_Response_PKC PKC-mediated Cellular Response PKC->Cellular_Response_PKC Leads to

Figure 1: Phenylephrine Gq Signaling Pathway.

Experimental Workflow for Studying Phenylephrine Signaling

Investigating the signaling pathways of phenylephrine typically involves a series of in vitro and in vivo experiments. A general experimental workflow is outlined below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., smooth muscle cells) Phenylephrine_Treatment 2. Phenylephrine Treatment (Dose-response and time-course) Cell_Culture->Phenylephrine_Treatment Lysate_Preparation 3. Cell Lysis and Protein Quantification Phenylephrine_Treatment->Lysate_Preparation Calcium_Imaging 5. Calcium Imaging (e.g., using Fura-2 AM) Phenylephrine_Treatment->Calcium_Imaging Western_Blot 4. Western Blot Analysis (e.g., for phosphorylated proteins) Lysate_Preparation->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis Calcium_Imaging->Data_Analysis

Figure 2: General Experimental Workflow.

Section 3: Methodologies for Key Experiments

Detailed protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for key experiments used to elucidate phenylephrine's signaling pathways.

Cell Culture and Treatment
  • Cell Lines: A7r5 rat aortic smooth muscle cells (ATCC® CRL-1444™) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are serum-starved for 24 hours prior to treatment with varying concentrations of phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M) for different time points (e.g., 0, 5, 15, 30, 60 minutes).

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-PKC, total PKC) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Intracellular Calcium Measurement
  • Cell Preparation: Cells are seeded on glass coverslips and allowed to adhere overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution for 30-60 minutes at 37°C.

  • Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Data Acquisition: Cells are excited at 340 nm and 380 nm, and the emitted fluorescence is collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is used to determine the intracellular calcium concentration. A baseline is recorded before the addition of phenylephrine, and the change in the fluorescence ratio upon stimulation is monitored over time.

Section 4: Quantitative Data Summary

Due to the absence of crystal structure data for this compound, this section cannot be populated with the intended crystallographic parameters. However, for illustrative purposes, a template table for such data is provided below.

Crystallographic Parameter Value
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available
R-factor (%)Data Not Available

Table 1: Template for Crystallographic Data of this compound.

Conclusion

While the crystal structure of this compound remains elusive in the public domain, a wealth of information exists regarding the signaling mechanisms of phenylephrine. This guide provides a detailed overview of the canonical Gq signaling pathway activated by phenylephrine, along with standardized experimental workflows and protocols for its investigation. The provided diagrams and methodologies serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug development. The clear data gap in the solid-state characterization of this compound highlights an opportunity for future research to contribute to a more complete understanding of this pharmaceutical compound.

In Vitro Alpha-1 Adrenergic Receptor Activity of Phenylephrine Pidolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a synthetic sympathomimetic amine that acts as a selective agonist of alpha-1 adrenergic receptors.[1][2] This activity underlies its widespread clinical use as a vasopressor to increase blood pressure and as a nasal decongestant.[3][4] While commonly available as the hydrochloride salt, this technical guide focuses on the in vitro alpha-1 adrenergic receptor activity of phenylephrine, with the understanding that the pidolate salt is not expected to alter the intrinsic pharmacological properties of the phenylephrine molecule at the receptor level. This document provides a comprehensive overview of its receptor binding affinity, functional potency, and the associated signaling pathways, compiled from various in vitro studies.

Quantitative Data Summary

The following tables summarize the binding affinities (pKi) of phenylephrine for the three alpha-1 adrenergic receptor subtypes.

Table 1: Binding Affinity of Phenylephrine for Human Alpha-1 Adrenergic Receptor Subtypes

Receptor SubtypepKi
α1A4.70[5]
α1B4.87[5]
α1D5.86[5]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Signaling Pathways

Phenylephrine exerts its effects by activating alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq/11 family of G proteins.[3][6][7] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade.

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.[1][3]

Recent studies have also indicated that alpha-1 adrenergic receptor activation by phenylephrine can transactivate other signaling pathways, including the ERK1/2 and Stat3 pathways.[8][9]

Alpha1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phenylephrine Phenylephrine Alpha1_AR α1-Adrenergic Receptor Phenylephrine->Alpha1_AR binds Gq11 Gq/11 Alpha1_AR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Physiological Response PKC->Response leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for assessing the in vitro alpha-1 adrenergic receptor activity of a compound like phenylephrine typically involve radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the direct interaction of a compound with the receptor.

Objective: To determine the binding affinity (Ki) of phenylephrine for alpha-1 adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the alpha-1 adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with the human α1A, α1B, or α1D receptor) are harvested.[10]

    • The cells are homogenized in a cold buffer and subjected to centrifugation to isolate the cell membranes containing the receptors.[11]

  • Binding Reaction:

    • The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin, a known high-affinity antagonist for alpha-1 receptors) and varying concentrations of the unlabeled test compound (phenylephrine).[12]

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.[11]

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis:

    • Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled compound.

    • The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (Cells/Tissues expressing α1-AR) Start->MembranePrep Incubation Incubation (Membranes + Radioligand + Phenylephrine) MembranePrep->Incubation Filtration Rapid Filtration (Separation of bound and unbound ligand) Incubation->Filtration Quantification Radioactivity Quantification (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (Competition Curve, IC50, Ki calculation) Quantification->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.
Functional Assay (e.g., Calcium Mobilization Assay)

This assay measures the cellular response following receptor activation.

Objective: To determine the potency (EC50) and efficacy of phenylephrine in activating alpha-1 adrenergic receptors.

Methodology:

  • Cell Culture:

    • Cells endogenously or recombinantly expressing the alpha-1 adrenergic receptor subtype of interest are cultured in appropriate media.

  • Fluorescent Dye Loading:

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition:

    • Varying concentrations of phenylephrine are added to the cells.

  • Signal Detection:

    • The change in intracellular calcium concentration upon addition of phenylephrine is measured using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Dose-response curves are generated by plotting the fluorescence intensity (or ratio) against the concentration of phenylephrine.

    • The EC50 value (the concentration of phenylephrine that produces 50% of the maximal response) and the maximum response (Emax) are determined from the curve.

Functional_Assay_Workflow Start Start CellCulture Cell Culture (Cells expressing α1-AR) Start->CellCulture DyeLoading Fluorescent Dye Loading (Calcium-sensitive dye) CellCulture->DyeLoading CompoundAddition Addition of Phenylephrine (Varying concentrations) DyeLoading->CompoundAddition SignalDetection Fluorescence Measurement (Change in intracellular Ca²⁺) CompoundAddition->SignalDetection DataAnalysis Data Analysis (Dose-Response Curve, EC50, Emax) SignalDetection->DataAnalysis End End DataAnalysis->End

Caption: Functional Assay (Calcium Mobilization) Workflow.

Conclusion

Phenylephrine is a well-characterized selective alpha-1 adrenergic receptor agonist. Its in vitro activity is primarily mediated through the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium. The binding affinity of phenylephrine varies slightly among the alpha-1 adrenergic receptor subtypes, with a higher affinity for the α1D subtype. While specific data for the pidolate salt of phenylephrine is not extensively reported in the literature, the fundamental in vitro alpha-1 adrenergic receptor activity is expected to be conferred by the phenylephrine molecule itself. The experimental protocols described provide a robust framework for the continued investigation of phenylephrine and its analogs in drug discovery and development.

References

phenylephrine pidolate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine is a potent and selective α1-adrenergic receptor agonist widely utilized for its vasoconstrictive and mydriatic properties. While commonly available as a hydrochloride salt, other salt forms, such as pidolate, may offer unique physicochemical and pharmacokinetic characteristics. This technical guide provides a comprehensive overview of phenylephrine, with a focus on the theoretical properties of phenylephrine pidolate, its core mechanism of action, and relevant experimental protocols. Due to the limited direct information on this compound, this document extrapolates data from the extensive research on phenylephrine and pidolic acid.

Chemical and Physical Data

A specific CAS number for this compound could not be identified in a comprehensive search of available databases. This suggests that it may not be a commonly manufactured or registered salt form. However, the fundamental properties of its constituent parts, phenylephrine and pidolic acid (also known as pyroglutamic acid), are well-characterized.

Molecular Formula and Weight

The molecular formula of phenylephrine is C₉H₁₃NO₂ and the molecular formula of pidolic acid is C₅H₇NO₃. The theoretical molecular formula for this compound would be the combination of these two molecules: C₁₄H₂₀N₂O₅ .

The table below summarizes the key quantitative data for phenylephrine and pidolic acid.

PropertyPhenylephrinePidolic Acid (Pyroglutamic Acid)This compound (Theoretical)
CAS Number 59-42-7[1]98-79-3Not Found
Molecular Formula C₉H₁₃NO₂[1]C₅H₇NO₃C₁₄H₂₀N₂O₅
Molecular Weight 167.21 g/mol [1]129.11 g/mol 296.32 g/mol
IUPAC Name (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol(2S)-5-oxopyrrolidine-2-carboxylic acid(2S)-5-oxopyrrolidine-2-carboxylate; (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-ol

Mechanism of Action and Signaling Pathway

Phenylephrine primarily exerts its pharmacological effects by acting as a selective agonist of α1-adrenergic receptors.[2][3] This interaction initiates a well-defined intracellular signaling cascade.

Upon binding to the α1-adrenergic receptor, phenylephrine induces a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein of the Gq alpha subunit family.[4] The activated Gq protein then stimulates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4] The resulting increase in intracellular calcium concentration is a key event in mediating the physiological responses to phenylephrine, such as smooth muscle contraction.[2][4] Simultaneously, DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates various cellular proteins, contributing to the overall cellular response.

phenylephrine_signaling phenylephrine This compound receptor α1-Adrenergic Receptor phenylephrine->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases ca2->pkc Co-activates response Physiological Response (e.g., Vasoconstriction) ca2->response pkc->response Phosphorylates targets leading to experimental_workflow start Start cell_culture Culture α1-AR Expressing Cells start->cell_culture plating Plate Cells in Microplate cell_culture->plating dye_loading Load with Calcium-Sensitive Dye plating->dye_loading measurement Measure Fluorescence Change upon Compound Addition (FLIPR) dye_loading->measurement compound_prep Prepare Serial Dilutions of This compound compound_prep->measurement data_analysis Analyze Data: Concentration-Response Curves, EC₅₀, Eₘₐₓ measurement->data_analysis end End data_analysis->end

References

Phenylephrine Pidolate: A Technical Guide on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The vast majority of available scientific and clinical data pertains to phenylephrine, most commonly as the hydrochloride salt. Specific research on "phenylephrine pidolate" is not widely available in published literature. This guide focuses on the active pharmaceutical ingredient, phenylephrine, with an introductory overview of pidolic acid as a potential, though not established, salt-forming moiety for this compound.

Introduction

Phenylephrine is a synthetic sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2] It is widely utilized in medicine for its vasoconstrictive and mydriatic properties.[2][3] This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, therapeutic applications, and relevant experimental data for phenylephrine.

The "pidolate" component of the query refers to pidolic acid (also known as pyroglutamic acid), a natural amino acid derivative.[4][5] Pidolic acid is explored in pharmaceutical sciences for its potential to act as a chelator and enhance the bioavailability of certain compounds, such as minerals.[4][6] While forming different salt versions of a drug is a common strategy to alter its physicochemical properties, there is a notable lack of specific data on a phenylephrine-pidolate salt. Therefore, this document will detail the properties of the active phenylephrine molecule.

Mechanism of Action and Signaling Pathway

Phenylephrine exerts its pharmacological effects by selectively binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels.[1][2] This action is direct, meaning it does not rely on the release of endogenous norepinephrine.[3] Activation of these receptors initiates a downstream signaling cascade, leading to vasoconstriction.[3]

The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

Phenylephrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PE Phenylephrine Receptor α1-Adrenergic Receptor (GPCR) PE->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Response Smooth Muscle Contraction (Vasoconstriction) Ca->Response Induces Clinical_Trial_Workflow cluster_treatment 7-Day Treatment Period Start Screening & Enrollment (Allergic Rhinitis Patients) Baseline Baseline Assessment (Symptom Scores, Vitals) Start->Baseline Random Randomization Baseline->Random GroupA Group A: Oral Phenylephrine Random->GroupA GroupB Group B: Placebo Random->GroupB Daily Daily Data Collection (Reflective Symptom Scores) GroupA->Daily GroupB->Daily Endpoint End-of-Study Assessment Daily->Endpoint Analysis Data Analysis (Compare Change from Baseline) Endpoint->Analysis

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Phenylephrine Pidolate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Phenylephrine Pidolate. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase of 5mM ammonium acetate (pH 4.7) and methanol (80:20 v/v) at a flow rate of 1.0 mL/min, with UV detection at 272 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and specificity.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a nasal decongestant.[1][2] It is commonly available as its hydrochloride salt, but other salt forms such as the pidolate may be used. A robust and reliable analytical method is crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3][4] This application note describes a validated HPLC method for the quantification of this compound.

Experimental

Instrumentation

An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Chemicals and Reagents
  • This compound reference standard

  • Ammonium acetate (AR grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (for pH adjustment)

Chromatographic Conditions
ParameterValue
Column Luna® 5µm C18 (250 x 4.6mm)
Mobile Phase 5mM Ammonium Acetate (pH 4.7) : Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 20 µL
Run Time 10 minutes

Protocols

Preparation of Mobile Phase

To prepare the mobile phase, dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 5mM solution. Adjust the pH to 4.7 using diluted ortho-phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in the ratio of 80:20 (v/v) and sonicate to degas.

Preparation of Standard Stock Solution

Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase to obtain a standard stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.

Preparation of Sample Solution

For the assay of a pharmaceutical formulation, take a quantity of the formulation equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][5]

Specificity

Specificity was evaluated by analyzing the blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms were checked for any interference at the retention time of the analyte. The method was found to be specific as no interfering peaks were observed at the retention time of Phenylephrine.

Linearity

The linearity of the method was determined by analyzing a series of five concentrations of this compound over the range of 10-50 µg/mL.[6] A calibration curve was plotted as concentration versus peak area.

ParameterResult
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45872x + 1234.5
Accuracy

The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration).[6] The samples were analyzed in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 2423.899.170.45
100% 3029.999.670.32
120% 3635.899.440.51
Precision

The precision of the analytical method was determined by repeatability (intra-day) and intermediate precision (inter-day).[3] For repeatability, six replicate injections of the 30 µg/mL standard solution were made on the same day. For intermediate precision, the analysis was repeated on three different days.

Precision% RSD of Peak Area
Repeatability (Intra-day) 0.58
Intermediate Precision (Inter-day) 0.89
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.5
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).[6] The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Signaling Pathways and Experimental Workflows

HPLC_Method_Development_Workflow A Method Development Objective: Quantitative Analysis of this compound B Literature Survey & Analyte Characterization (Phenylephrine Properties) A->B C Selection of Initial Chromatographic Conditions B->C D Column Selection (e.g., C18) C->D E Mobile Phase Selection (Buffer & Organic Modifier) C->E F Detection Wavelength Selection (UV Scan) C->F G Optimization of Chromatographic Parameters D->G E->G F->G H System Suitability Testing (SST) (Tailing factor, Theoretical plates, %RSD) G->H I Method Validation (as per ICH Guidelines) H->I SST Passed J Specificity I->J K Linearity I->K L Accuracy I->L M Precision I->M N LOD & LOQ I->N O Robustness I->O P Validated HPLC Method for Routine Analysis J->P K->P L->P M->P N->P O->P

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, rapid, accurate, and precise RP-HPLC method has been developed and validated for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is stability-indicating and can be used for routine quality control analysis. The validation results confirm that the method is suitable for its intended purpose.

References

Application Note: Quantitative Analysis of Phenylephrine Pidolate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a nasal decongestant and a vasopressor to increase blood pressure.[1][2] It is formulated as various salts, including phenylephrine pidolate, for administration in solutions such as nasal drops, syrups, or injections.[3] Accurate and precise quantification of phenylephrine in these solutions is critical for ensuring product quality, stability, and therapeutic efficacy. This document provides detailed protocols for two common and reliable analytical methods for the quantitative analysis of phenylephrine in solution: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

Phenylephrine functions as a direct-acting sympathomimetic agent.[4] Its primary mechanism of action involves selectively binding to and activating alpha-1 (α1) adrenergic receptors on vascular smooth muscle.[5][6] This binding initiates a Gq protein-coupled signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration. This elevated calcium level results in the contraction of vascular smooth muscle, causing vasoconstriction and a subsequent increase in blood pressure.[4][5]

phenylephrine_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phenylephrine Phenylephrine receptor α1-Adrenergic Receptor phenylephrine->receptor binds g_protein Gq Protein (inactive) receptor->g_protein activates g_protein_active Gq Protein (active) plc Phospholipase C (PLC) g_protein_active->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER/SR ip3->ca_release triggers ca_increase ↑ Intracellular [Ca²⁺] ca_release->ca_increase response Vascular Smooth Muscle Contraction (Vasoconstriction) ca_increase->response

Caption: Phenylephrine α1-adrenergic receptor signaling pathway.

Method 1: Stability-Indicating RP-HPLC

A stability-indicating RP-HPLC method is specific and allows for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.[7][8]

Experimental Protocol: RP-HPLC

This protocol describes a general method adaptable from published literature for the quantification of phenylephrine.[9][10]

3.1.1 Instrumentation & Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV or Photodiode Array (PDA) detector.[11]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A filtered and degassed mixture of a buffer and an organic modifier. A common mobile phase is a mixture of 5mM ammonium acetate (pH adjusted to 4.7) and methanol in an 80:20 v/v ratio.[10]

  • Flow Rate: 1.0 mL/min.[10][12]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: 272 nm or 280 nm.[10][11]

  • Injection Volume: 20 µL.[9]

3.1.2 Preparation of Solutions

  • Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh and dissolve an appropriate amount of phenylephrine reference standard in the mobile phase. Note: When using this compound, adjust the weight to account for the molecular weight difference with the free base or hydrochloride salt if the reference standard is different.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the expected linear range (e.g., 5-80 µg/mL).[9]

  • Sample Solution: Dilute the this compound solution formulation with the mobile phase to obtain a final concentration within the calibration range.

3.1.3 Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of phenylephrine in the sample solutions using the linear regression equation from the calibration curve.

hplc_workflow prep Solution Preparation (Mobile Phase, Standards, Samples) system_prep HPLC System Equilibration prep->system_prep injection Inject Blank, Standards, & Samples system_prep->injection detection Chromatographic Separation & UV Detection injection->detection analysis Data Analysis (Peak Integration, Calibration Curve) detection->analysis quant Quantification of Phenylephrine analysis->quant

Caption: General experimental workflow for RP-HPLC analysis.

Data Presentation: RP-HPLC Method Validation Parameters

The following table summarizes typical validation parameters for RP-HPLC methods used in the quantification of phenylephrine, as reported in various studies.

ParameterReported ValuesReference
Linearity Range 5 - 80 µg/mL[9]
Correlation Coefficient (r²) > 0.999[9][11]
Accuracy (% Recovery) 99.67% to 100.8%[9][10]
Precision (% RSD) < 2.0%[7][11]
Limit of Detection (LOD) 0.06 - 6.17 µg/mL[8][10]
Limit of Quantitation (LOQ) 0.17 - 18.68 µg/mL[8][10]

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid alternative for quantifying phenylephrine, often involving a derivatization reaction to enhance specificity and sensitivity by forming a colored product.

Experimental Protocol: Diazotization Coupling Reaction

This protocol is based on the reaction of phenylephrine with diazotized sulphanilic acid in an alkaline medium to form a stable, yellow-colored azo dye.[13]

4.1.1 Instrumentation & Reagents

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.[14]

  • Reagents:

    • Sulphanilic Acid Solution (e.g., 0.1 M)

    • Sodium Nitrite Solution (e.g., 0.02 M)[13]

    • Hydrochloric Acid (e.g., 0.1 M)[13]

    • Sodium Carbonate Solution (e.g., 0.5 M)[13]

    • Distilled Water

4.1.2 Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve phenylephrine reference standard in distilled water.[13]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.2 - 20 µg/mL).[13]

  • Sample Solution: Dilute the this compound formulation with distilled water to achieve a concentration within the calibration range.

  • Blank Solution: Prepare in the same manner as the standards but without the addition of phenylephrine.[15]

4.1.3 Analytical Procedure

  • Into a series of 25 mL volumetric flasks, add the following in order:

    • 1 mL of sulphanilic acid solution.

    • 1 mL of sodium nitrite solution.

    • 0.5 mL of hydrochloric acid solution.

  • Mix well and allow the reaction to proceed for 10 minutes to form the diazonium salt.

  • Add an aliquot of the standard or sample solution.

  • Add 1 mL of sodium carbonate solution to make the medium alkaline and promote the coupling reaction.

  • Dilute to the 25 mL mark with distilled water and mix thoroughly.

  • Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorption (λmax), typically around 441 nm, against the reagent blank.[13]

  • Construct a calibration curve and determine the sample concentration.

uvvis_workflow cluster_prep Solution Preparation cluster_reaction Color Development reagents Prepare Reagents (Acid, Nitrite, Base) diazotization Diazotization of Sulphanilic Acid reagents->diazotization standards Prepare Standards & Samples coupling Add Phenylephrine & Base (Azo Dye Formation) standards->coupling diazotization->coupling measurement Measure Absorbance at λmax (e.g., 441 nm) coupling->measurement analysis Data Analysis (Calibration Curve & Quantification) measurement->analysis

Caption: Workflow for UV-Vis analysis via diazotization.

Data Presentation: UV-Vis Method Validation Parameters

The following table summarizes typical validation parameters for the spectrophotometric quantification of phenylephrine using a diazotization reaction.

ParameterReported ValuesReference
λmax (Wavelength) 441 nm[13]
Linearity Range 0.2 - 20 µg/mL (or 0.4 - 10 ppm)[13][15]
Correlation Coefficient (r²) 0.9996[13]
Molar Absorptivity (ε) 8.51 x 10³ L·mol⁻¹·cm⁻¹[13]
Stability of Color Stable for up to 60 minutes - 48 hours[13][15]
Limit of Detection (LOD) 0.0050 µg/mL[13]
Limit of Quantitation (LOQ) 0.0166 µg/mL[13]

Conclusion

Both RP-HPLC and UV-Visible spectrophotometry are robust and reliable methods for the quantitative analysis of this compound in solution. The choice of method depends on the specific requirements of the analysis. RP-HPLC offers higher specificity and is essential for stability-indicating assays where the presence of degradation products must be monitored.[7][10] UV-Visible spectrophotometry, particularly after a color-forming derivatization reaction, provides a rapid, cost-effective, and sensitive alternative suitable for routine quality control where interference from excipients is minimal.[13] The protocols and data presented herein serve as a comprehensive guide for researchers and analysts in the development and validation of analytical methods for phenylephrine formulations.

References

Application Notes and Protocols for Phenylephrine Pidolate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a selective agonist of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including smooth muscle contraction.[1][2] Upon activation, these receptors primarily couple to the Gq/11 family of G-proteins, initiating a signaling cascade that results in an increase in intracellular calcium.[3] This makes calcium mobilization a direct and reliable readout for receptor activation in a cell-based assay format.

Phenylephrine pidolate is a salt form of phenylephrine with L-pidolate (also known as pyrrolidone carboxylic acid or PCA). Pidolate salts are known for their high water solubility and bioavailability.[4] L-pidolate is an organic anion naturally present in the body.[4] In the context of a cell-based assay, the pidolate salt form ensures excellent solubility of the phenylephrine agonist in aqueous assay buffers.

This document provides a detailed protocol for a cell-based assay to quantify the activity of this compound on cells expressing the α1-adrenergic receptor. The primary method described is a calcium mobilization assay using a fluorescent indicator, which is a robust and high-throughput compatible method for studying GPCR activation.

Signaling Pathway of Phenylephrine at the α1-Adrenergic Receptor

Phenylephrine acts as a selective agonist at α1-adrenergic receptors.[1] The binding of phenylephrine to the α1-adrenergic receptor, a Gq-protein coupled receptor, initiates a well-defined signaling cascade. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration is a hallmark of α1-adrenergic receptor activation and can be quantitatively measured using calcium-sensitive fluorescent dyes.

Gq_Signaling_Pathway Phenylephrine Phenylephrine Pidolate Alpha1_AR α1-Adrenergic Receptor (GPCR) Phenylephrine->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: Phenylephrine-induced α1-adrenergic receptor signaling cascade.

Experimental Protocols

The recommended assay for determining the activity of this compound is a fluorescent-based calcium mobilization assay. This assay is robust, sensitive, and amenable to high-throughput screening.

Recommended Cell Line

Chinese Hamster Ovary (CHO-K1) cells stably expressing a human α1-adrenergic receptor subtype (e.g., α1A) are recommended.[5] CHO-K1 cells are a well-characterized and robust cell line for heterologous expression of GPCRs and typically exhibit low endogenous α1-adrenergic receptor expression.[6]

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)Storage Temperature
CHO-K1/ADRA1A Stable Cell LineGenScriptM00579Liquid Nitrogen
Ham's F-12K MediumATCC30-20044°C
Fetal Bovine Serum (FBS)Thermo Fisher26140079-20°C
Penicillin-StreptomycinThermo Fisher15140122-20°C
Trypsin-EDTA (0.25%)Thermo Fisher252000564°C
DPBS, no calcium, no magnesiumThermo Fisher14190144Room Temperature
This compoundCustom SynthesisN/A4°C (desiccated)
Fluo-4 AMThermo FisherF14201-20°C (desiccated)
Pluronic F-127Thermo FisherP3000MPRoom Temperature
ProbenecidThermo FisherP364004°C
96-well black, clear bottom platesCorning3603Room Temperature
Hanks' Balanced Salt Solution (HBSS)Thermo Fisher14025092Room Temperature
HEPESThermo Fisher15630080Room Temperature
Cell Culture and Plating
  • Cell Line Maintenance : Culture CHO-K1/ADRA1A cells in Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing : Passage the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.[7]

  • Cell Plating for Assay :

    • Harvest cells using Trypsin-EDTA and resuspend in complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and perform a cell count.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[8]

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell adherence and monolayer formation.

Calcium Mobilization Assay Protocol

This protocol is based on the use of the calcium-sensitive fluorescent dye Fluo-4 AM.[9][10]

  • Preparation of Reagents :

    • Assay Buffer : Prepare HBSS supplemented with 20 mM HEPES, pH 7.4.

    • Fluo-4 AM Loading Buffer : On the day of the assay, prepare a 4 µM Fluo-4 AM solution in Assay Buffer. First, create a stock solution of Fluo-4 AM in anhydrous DMSO. To facilitate the loading of the dye, add Pluronic F-127 to a final concentration of 0.04%. To prevent dye leakage from the cells, add Probenecid to the loading buffer at a final concentration of 2.5 mM.[10]

    • This compound Serial Dilutions : Prepare a 2X concentrated serial dilution of this compound in Assay Buffer. This will be added to the cells in an equal volume to achieve the final desired concentration.

  • Dye Loading :

    • Aspirate the culture medium from the wells of the 96-well plate containing the cell monolayer.

    • Gently wash the cells once with 100 µL of pre-warmed Assay Buffer.

    • Add 100 µL of the Fluo-4 AM Loading Buffer to each well.[8]

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[10]

  • Compound Addition and Fluorescence Measurement :

    • After the incubation period, the plate is ready for measurement. A wash step to remove extracellular dye is optional but may reduce background fluorescence.

    • Place the plate into a fluorescence plate reader (e.g., FlexStation 3 or similar) equipped with an automated liquid handling system.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[8]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler should then add 100 µL of the 2X this compound serial dilutions to the corresponding wells.

    • Continue to record the fluorescence intensity for an additional 1-2 minutes to capture the peak calcium response.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) Seed_Cells Seed CHO-K1/ADRA1A cells in 96-well plate Incubate_Overnight Incubate overnight (18-24 hours) Seed_Cells->Incubate_Overnight Wash_Cells Wash cell monolayer Incubate_Overnight->Wash_Cells Prepare_Reagents Prepare Fluo-4 AM Loading Buffer and This compound dilutions Load_Dye Add Fluo-4 AM Loading Buffer Wash_Cells->Load_Dye Incubate_Dye Incubate (60 min at 37°C, 30 min at RT) Load_Dye->Incubate_Dye Measure_Fluorescence Place plate in reader and measure baseline fluorescence Incubate_Dye->Measure_Fluorescence Add_Compound Automated addition of This compound Measure_Fluorescence->Add_Compound Record_Response Record fluorescence response (1-2 min) Add_Compound->Record_Response Data_Analysis Analyze data and calculate EC50 Record_Response->Data_Analysis

Caption: Workflow for the this compound calcium mobilization assay.

Data Presentation and Analysis

The primary data output will be the change in relative fluorescence units (RFU) over time. The response to this compound is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • Data Normalization : The raw fluorescence data for each well should be normalized to the baseline fluorescence recorded before compound addition. The response can be expressed as a percentage of the maximal response observed with a saturating concentration of a reference agonist.

  • Dose-Response Curves : Plot the normalized response against the logarithm of the this compound concentration.

  • EC50 Calculation : Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Example Data Summary Table
ParameterThis compoundControl Compound
EC50 (nM) [Insert Value][Insert Value]
Maximum Response (% of Control) [Insert Value]100%
Hill Slope [Insert Value][Insert Value]
n (replicates) [Insert Value][Insert Value]

This structured approach will allow for the robust and reproducible characterization of this compound's activity at α1-adrenergic receptors, providing valuable data for researchers in drug discovery and development.

References

Application Notes and Protocols for Phenylephrine Pidolate in Ex Vivo Vasoconstriction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine, a potent and selective α1-adrenergic receptor agonist, is widely utilized in experimental pharmacology to induce vasoconstriction in ex vivo models.[1] While the pidolate salt form of phenylephrine is used in some pharmaceutical preparations, in the context of ex vivo research, the active compound is phenylephrine itself. These application notes provide detailed protocols for utilizing phenylephrine to study vascular reactivity in isolated tissues, a critical tool for cardiovascular research and drug development. The primary application is in assessing the contractile properties of blood vessels and for investigating the effects of potential vasodilator compounds.

Ex vivo models, such as the isolated artery ring assay using a wire myograph, offer a controlled environment to study vascular function, bridging the gap between in vitro cell-based assays and complex in vivo studies.[2][3] These models allow for the precise measurement of isometric tension in response to pharmacological agents.

Mechanism of Action: Phenylephrine-Induced Vasoconstriction

Phenylephrine primarily exerts its vasoconstrictor effect through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This initiates a well-characterized signaling cascade:

  • Receptor Binding: Phenylephrine binds to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

  • Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

Phenylephrine_Signaling_Pathway PE Phenylephrine AR α1-Adrenergic Receptor (GPCR) PE->AR Gq Gq Protein AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca²⁺ Release SR->Ca Contraction Vasoconstriction Ca->Contraction

Caption: Phenylephrine signaling pathway leading to vasoconstriction.

Quantitative Data on Phenylephrine-Induced Vasoconstriction

The following tables summarize key quantitative parameters for phenylephrine's vasoconstrictor effects in various ex vivo models. These values can serve as a reference for experimental design.

Table 1: EC50 Values of Phenylephrine in Various Isolated Arteries

Vessel TypeSpeciesModelEC50 (µM)Reference(s)
Saphenous ArteryRatWire Myograph5.07 ± 0.34[4]
Ciliary ArteryRabbitWire Myograph1.3 ± 0.4[5]
Pulmonary ArteryGoatOrgan Bath~5.19[6]
Aortic RingsRatWire Myograph~2.5[7]

Table 2: Phenylephrine Concentrations for Pre-contraction in Vasodilation Studies

Vessel TypeSpeciesPhenylephrine ConcentrationPurposeReference(s)
Aortic RingsRat10 µMPre-contraction for relaxation studies[8]
Aortic RingsRat1 µMSubmaximal contraction[9]
Thoracic AortaRat~0.1 µM~50% of max K+ contraction[10]
Mesenteric & Tail ArteriesRat~1 µM~50% of max K+ contraction[10]
Pulmonary ArteriesRat1 µMPre-contraction for relaxation studies[11]

Experimental Protocols

Protocol 1: Isolated Artery Ring Assay using Wire Myography

This protocol describes the measurement of isometric contraction of isolated arterial rings in response to phenylephrine.

Materials and Reagents:

  • Krebs-Henseleit Solution (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.5, NaHCO3 25, KH2PO4 1.2, Glucose 11.

  • Phenylephrine Hydrochloride

  • High Potassium Solution (KPSS): Krebs-Henseleit solution with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

  • Carbogen Gas (95% O2, 5% CO2)

  • Dissection microscope

  • Wire myograph system

  • Force transducer and data acquisition system

Procedure:

  • Tissue Isolation and Preparation:

    • Euthanize the experimental animal according to approved ethical protocols.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the artery into rings of approximately 2-3 mm in length.

  • Mounting the Arterial Rings:

    • Mount each arterial ring on two fine stainless steel wires in the jaws of the wire myograph chamber.

    • Submerge the mounted rings in the myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the arterial rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

    • Gradually increase the tension on the rings to a predetermined optimal resting tension (this varies by vessel type and should be determined empirically).

    • To check for viability and obtain a reference contraction, replace the Krebs-Henseleit solution with high potassium solution (KPSS). A robust contraction should be observed.

    • Wash the rings with Krebs-Henseleit solution and allow them to return to baseline resting tension.

  • Phenylephrine Concentration-Response Curve:

    • Once a stable baseline is achieved, add phenylephrine cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the isometric tension at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KPSS.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of phenylephrine that produces 50% of the maximal response) and Emax (the maximal response).

Experimental_Workflow Start Start Dissect Isolate & Prepare Arterial Rings Start->Dissect Mount Mount Rings in Wire Myograph Dissect->Mount Equilibrate Equilibrate & Set Resting Tension Mount->Equilibrate Viability Viability Check (High K⁺ Solution) Equilibrate->Viability Wash Wash & Return to Baseline Viability->Wash PE_CRC Cumulative Addition of Phenylephrine Wash->PE_CRC Record Record Isometric Tension PE_CRC->Record Analyze Data Analysis (EC₅₀, Emax) Record->Analyze End End Analyze->End

Caption: Experimental workflow for a phenylephrine concentration-response study.
Protocol 2: Pre-contraction with Phenylephrine for Vasodilation Studies

This protocol is used when the primary interest is to study the effects of vasodilator agents.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Induce Submaximal Contraction:

    • Add a single concentration of phenylephrine to the organ bath to induce a stable, submaximal contraction (typically 60-80% of the maximal response to KPSS). The appropriate concentration should be determined from a full concentration-response curve (see Table 2 for examples).

    • Wait for the contraction to reach a stable plateau.

  • Test Vasodilator Agent:

    • Once the phenylephrine-induced tone is stable, add the vasodilator agent of interest in a cumulative manner.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve for the vasodilator and calculate its IC50 (the concentration that causes 50% relaxation).

Conclusion

Phenylephrine is an indispensable tool for inducing reliable and reproducible vasoconstriction in ex vivo models. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize phenylephrine in their studies of vascular physiology and pharmacology. Adherence to these standardized methods will enhance the quality and comparability of experimental data.

References

Formulation of Phenylephrine Pidolate for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a selective alpha-1 adrenergic receptor agonist widely used as a vasopressor to treat hypotension.[1][2] Typically formulated as a hydrochloride salt, there is an ongoing scientific interest in developing novel salt forms to enhance its physicochemical and pharmacokinetic properties. This document outlines a proposed preclinical development plan for a novel salt, phenylephrine pidolate. The rationale for investigating the pidolate salt form is based on the potential for pidolic acid to improve the bioavailability of the active pharmaceutical ingredient (API).[3] Pidolic acid, a naturally occurring amino acid derivative, is known to act as a natural chelator and may enhance the absorption of molecules it is paired with.[3][4]

This application note provides a hypothetical framework for the synthesis, characterization, and formulation of this compound for preclinical evaluation. The protocols described herein are based on established methodologies for pharmaceutical salt screening and preclinical formulation development.[5][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the novel salt is crucial for formulation development. The following table summarizes the known properties of phenylephrine and pidolic acid, alongside projected properties for the hypothetical this compound salt.

PropertyPhenylephrinePidolic AcidThis compound (Projected)
Molecular Formula C₉H₁₃NO₂[7]C₅H₇NO₃[5]C₁₄H₂₀N₂O₅
Molecular Weight 167.21 g/mol [7]129.11 g/mol [5]296.32 g/mol
Appearance Crystalline solid[7]Colorless crystals[3]White to off-white crystalline solid
Melting Point 140-145 °C[7]160-163 °C[8]To be determined (TBD)
Solubility Freely soluble in water[7]Soluble in water[3]Expected to be highly water-soluble
pKa TBDTBDTBD

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound salt through a solvent-based crystallization method.[8][9]

Materials:

  • Phenylephrine free base

  • L-Pidolic acid

  • Ethanol (95%)

  • Magnetic stirrer with heating plate

  • Crystallization dish

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Dissolve equimolar amounts of phenylephrine free base and L-pidolic acid in a minimal amount of warm ethanol (approximately 40-50°C) with continuous stirring until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, induce it by scratching the inside of the crystallization dish with a glass rod or by adding a seed crystal (if available).

  • Allow the solution to stand at 2-8°C for 24 hours to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the resulting crystals in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.

Characterization of this compound

Objective: To confirm the formation of the salt and determine its key physicochemical properties.[10]

Methods:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the thermal behavior of the new salt.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and identify any potential polymorphism.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the salt formation through characteristic peak shifts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized salt and for subsequent quantitative analysis.

  • Solubility Studies: Determine the equilibrium solubility in various media (e.g., water, phosphate-buffered saline at different pH values) using the shake-flask method.[11][12]

Preclinical Formulation Development

Objective: To develop a stable aqueous solution or suspension of this compound suitable for oral and intravenous administration in preclinical animal models.[3][13]

Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.[14][15]

Procedure:

  • Prepare binary mixtures of this compound with selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate) in a 1:1 ratio.[15]

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[16]

  • Analyze the samples at predetermined time points using HPLC to detect any degradation of the API.

  • Utilize thermal analysis techniques like DSC to identify any potential interactions.[14]

Objective: To prepare a clear, stable oral solution for pharmacokinetic and pharmacodynamic studies.

Example Formulation:

  • This compound: Target concentration (e.g., 1-10 mg/mL)

  • Vehicle: Purified Water or a suitable buffer system (e.g., citrate buffer, pH 4.5-5.5)

  • Preservative (if required for multi-dose studies): e.g., Benzyl alcohol

Procedure:

  • Dissolve the required amount of this compound in the vehicle with gentle stirring.

  • If necessary, adjust the pH to the desired range using appropriate buffering agents.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.

  • Store the final solution in amber-colored glass vials to protect from light.

In-Vitro Permeability Assessment

Objective: To predict the passive intestinal absorption of this compound using the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][17]

Procedure:

  • Prepare a donor solution of this compound and phenylephrine HCl (as a comparator) in a suitable buffer (e.g., PBS at pH 7.4).

  • Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[18]

  • Add the donor solution to the filter plate wells (donor compartment).

  • Add buffer to the wells of a 96-well acceptor plate.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate for a specified period (e.g., 5 hours) at room temperature.[17]

  • After incubation, determine the concentration of the drug in both the donor and acceptor compartments using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

In-Vivo Preclinical Studies in a Rat Model

Objective: To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound following oral and intravenous administration in rats.[19][20]

Animal Model: Male Sprague-Dawley rats (n=6 per group).

Procedure:

  • Administer this compound and phenylephrine HCl (as a comparator) via oral gavage and intravenous injection at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for phenylephrine concentration using a validated LC-MS/MS method.

  • Calculate key PK parameters, including Cmax, Tmax, AUC, and bioavailability.

Animal Model: Anesthetized male Sprague-Dawley rats.[21]

Procedure:

  • Anesthetize the rats and cannulate the carotid artery for continuous blood pressure monitoring.

  • Administer this compound and phenylephrine HCl (as a comparator) intravenously.

  • Record the mean arterial pressure (MAP) before and after drug administration.[19]

  • Analyze the dose-response relationship to evaluate the potency of this compound.

Signaling Pathway of Phenylephrine

Phenylephrine exerts its pharmacological effects by selectively binding to and activating alpha-1 adrenergic receptors, which are G-protein coupled receptors.[22][23] The activation of these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[23]

The key steps in the signaling pathway are:

  • Receptor Binding: Phenylephrine binds to the alpha-1 adrenergic receptor.[24]

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated G-protein.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[22]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[22]

  • Smooth Muscle Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

Mandatory Visualizations

G cluster_materials Starting Materials cluster_synthesis Synthesis cluster_product Final Product PE_base Phenylephrine Base Dissolution Dissolution in Warm Ethanol PE_base->Dissolution PA Pidolic Acid PA->Dissolution Solvent Ethanol Solvent->Dissolution Crystallization Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying PE_Pidolate This compound Crystals Drying->PE_Pidolate

Caption: Synthesis workflow for this compound.

G cluster_dev Formulation Development cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Preclinical Studies (Rat Model) cluster_analysis Data Analysis & Candidate Selection Synthesis Synthesis & Characterization Formulation Formulation Screening Synthesis->Formulation Stability Stability Studies Formulation->Stability PAMPA PAMPA Permeability Assay Formulation->PAMPA PK Pharmacokinetics (PK) Stability->PK PD Pharmacodynamics (PD) - Blood Pressure Stability->PD PAMPA->PK Analysis Data Analysis PK->Analysis PD->Analysis Selection Lead Formulation Selection Analysis->Selection

Caption: Preclinical experimental workflow.

G PE Phenylephrine Alpha1R Alpha-1 Adrenergic Receptor PE->Alpha1R Binds to Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: Phenylephrine signaling pathway.

References

Application Note: Identification of Phenylephrine Pidolate Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the identification and characterization of metabolites of phenylephrine, administered as phenylephrine pidolate. Phenylephrine is an alpha-1 adrenergic agonist that undergoes extensive first-pass metabolism.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric analysis. Additionally, it includes expected quantitative data for the parent drug and its major metabolites, along with visual representations of the metabolic pathway and the associated signaling cascade.

Introduction

Phenylephrine is a sympathomimetic amine widely used as a nasal decongestant and a vasopressor.[1] It is primarily metabolized in the liver and intestinal wall through oxidative deamination by monoamine oxidase (MAO) and conjugation reactions, including sulfation and glucuronidation.[1][3] The major metabolites are meta-hydroxymandelic acid (m-HMA), phenylephrine sulfate, and phenylephrine glucuronide.[1][3][4] Understanding the metabolic fate of phenylephrine is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for identifying and quantifying drug metabolites in complex biological matrices.[5]

Metabolic Pathway of Phenylephrine

Phenylephrine undergoes several key metabolic transformations. The primary routes of metabolism are sulfation, primarily in the intestinal wall, and oxidative deamination by MAO.[1] Glucuronidation also occurs to a lesser extent.[1][3] The major inactive metabolite is meta-hydroxymandelic acid, followed by sulfate conjugates.[4]

cluster_0 Phenylephrine Metabolism Phenylephrine Phenylephrine Sulfate_Conjugate Phenylephrine Sulfate Phenylephrine->Sulfate_Conjugate Sulfation (SULT1A3) Glucuronide_Conjugate Phenylephrine Glucuronide Phenylephrine->Glucuronide_Conjugate Glucuronidation mHMA meta-Hydroxymandelic Acid Phenylephrine->mHMA Oxidative Deamination (MAO-A, MAO-B)

Caption: Metabolic pathway of phenylephrine.

Alpha-1 Adrenergic Signaling Pathway

As an alpha-1 adrenergic agonist, phenylephrine exerts its effects by binding to and activating alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1][6] This activation initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to a physiological response such as smooth muscle contraction.[6][8]

cluster_1 Phenylephrine Signaling Pathway Phenylephrine Phenylephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Phenylephrine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC_Activation->Response

Caption: Alpha-1 adrenergic receptor signaling cascade.

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is commonly employed for the extraction of phenylephrine and its metabolites from plasma.[9]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., phenylephrine-d4).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

Experimental Workflow

The overall workflow for the identification of phenylephrine metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing.

cluster_2 Analytical Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Metabolite Identification) MS_Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) and MRM transitions for phenylephrine and its major metabolites. Collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Phenylephrine 168.1150.1[M+H]+, loss of H₂O
135.0Further fragmentation
Phenylephrine Sulfate 248.1168.1[M+H]+, loss of SO₃
Phenylephrine Glucuronide 344.2168.1[M+H]+, loss of glucuronic acid
m-Hydroxymandelic Acid 169.0121.0[M+H]+, loss of HCOOH
93.0Further fragmentation
Phenylephrine-d4 (IS) 172.1154.1[M+H]+, loss of H₂O

Conclusion

This application note provides a robust and detailed framework for the identification of this compound metabolites using LC-MS/MS. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the provided quantitative data and pathway diagrams, offer a comprehensive resource for researchers in drug metabolism and pharmacokinetics. The high sensitivity and specificity of this method are essential for accurately characterizing the metabolic profile of phenylephrine in various biological matrices.

References

Application Note: Protocol for Assessing Phenylephrine Pidolate Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenylephrine is a selective agonist for α1-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) family.[1][2] It is widely used as a vasopressor to treat hypotension and as a nasal decongestant.[3][4] The therapeutic effects of phenylephrine are mediated by its binding to α1-adrenergic receptors, which exist in three subtypes: α1A, α1B, and α1D.[2][5] Determining the binding affinity of phenylephrine pidolate to these receptor subtypes is crucial for understanding its pharmacological profile and for the development of new drug candidates. This document provides a detailed protocol for a competitive radioligand binding assay, the gold standard method for measuring ligand binding affinity.[6]

Phenylephrine Signaling Pathway

Phenylephrine binding to the α1-adrenergic receptor initiates a signaling cascade.[7] The receptor, a Gq-protein coupled receptor, activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PE Phenylephrine Receptor α1-Adrenergic Receptor (GPCR) PE->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca2+ ER->Ca Releases Response Vasoconstriction Ca->Response Induces

Caption: Signaling pathway of Phenylephrine at the α1-adrenergic receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a known radioligand for binding to α1-adrenergic receptors.[6] The radioligand [3H]prazosin is commonly used for labeling α1-adrenergic receptors.[8]

1. Materials and Reagents

  • Receptor Source: Cell membranes from a cell line recombinantly expressing a human α1-adrenergic receptor subtype (e.g., HEK293 cells expressing α1A-AR).

  • Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Competitor: Phentolamine (10 µM) or unlabeled prazosin (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

2. Membrane Preparation

  • Culture cells expressing the target α1-adrenergic receptor subtype to a high density.

  • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane preparations in aliquots at -80°C until use.

3. Competitive Binding Assay Procedure

  • Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻³ M.

  • In a 96-well plate, set up the assay in triplicate for each condition:

    • Total Binding: Add assay buffer, a fixed concentration of [3H]prazosin (at or below its Kd, e.g., 0.5 nM), and the membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of the non-specific competitor (e.g., 10 µM phentolamine), [3H]prazosin, and the membrane preparation.

    • Competition Binding: Add each dilution of this compound, [3H]prazosin, and the membrane preparation.

  • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[9]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand while unbound ligand passes through.

  • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Plot the specific binding (as a percentage of the maximum specific binding without competitor) against the logarithm of the competitor (this compound) concentration.

  • Fit the resulting sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand ([3H]prazosin).

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-Well Plate (Total, NSB, Competition) A->B C Incubate to Reach Equilibrium (60-90 min) B->C D Rapid Filtration (Separate Bound/Free Ligand) C->D E Wash Filters with Ice-Cold Buffer D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for the competitive radioligand binding assay.

Data Presentation

Table 1: Typical Experimental Parameters for α1-Adrenergic Receptor Binding Assay

ParameterValue/ConditionRationale
Receptor Source Membranes from HEK293 cells expressing human α1A, α1B, or α1DProvides a homogenous population of the target receptor subtype.
Radioligand [3H]prazosinA well-characterized, high-affinity antagonist for α1-receptors.[8]
Radioligand Conc. 0.5 - 1.0 nMShould be at or below the Kd of the radioligand to ensure accurate Ki determination.[10]
Test Compound This compoundThe unlabeled ligand whose affinity is being determined.
Incubation Time 60 - 90 minutesSufficient time to reach binding equilibrium at room temperature.[9]
Incubation Temp. 25°C (Room Temperature)Standard condition for many binding assays.
Separation Method Rapid vacuum filtrationEfficiently separates membrane-bound from free radioligand.[9]
Data Analysis Non-linear regression; Cheng-Prusoff equationStandard methods to derive IC50 and Ki values from competition data.

Table 2: Reported Binding Affinities of Phenylephrine for α1-Adrenergic Receptor Subtypes

Receptor SubtypeLigandpKiKi (nM)SpeciesReference
α1A (R)-(-)-Phenylephrine4.70~20,000Human[2]
α1A L-Phenylephrine6.01977.24Rat[9]
α1B (R)-(-)-Phenylephrine4.87~13,500Human[2]
α1D (R)-(-)-Phenylephrine5.86~1,380Human[2]

(Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Pidolate is a salt form and is not expected to significantly alter the binding affinity of the active phenylephrine moiety.)

References

Application Notes and Protocols for Phenylephrine in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a potent and selective α1-adrenergic receptor agonist widely utilized in physiological and pharmacological research to study smooth muscle contraction.[1][2][3] Its primary application in a laboratory setting is to induce vasoconstriction in ex vivo tissue preparations, such as isolated arterial rings, providing a reliable and reproducible model for investigating vascular reactivity, screening potential vasoactive compounds, and elucidating the cellular mechanisms of smooth muscle function. This document provides detailed application notes and experimental protocols for the use of phenylephrine, primarily as phenylephrine hydrochloride (HCl), in smooth muscle contraction studies.

Mechanism of Action

Phenylephrine selectively binds to and activates α1-adrenergic receptors on the surface of smooth muscle cells.[1][2][3] This initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent muscle contraction.[1][2][3]

The key steps in the signaling pathway are:

  • Receptor Activation: Phenylephrine binds to the α1-adrenergic receptor, a G protein-coupled receptor (GPCR).

  • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gq protein, leading to its activation.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm.

  • Calcium-Calmodulin Complex Formation: The increased cytosolic Ca2+ binds to calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.

  • Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates cross-bridge cycling with actin filaments, resulting in smooth muscle contraction.

Data Presentation: Phenylephrine Activity in Various Smooth Muscle Tissues

The following table summarizes the potency (pEC50) and maximum response (Emax) of phenylephrine in inducing contraction in various isolated smooth muscle tissues from different species. These values can vary depending on the specific experimental conditions.

TissueSpeciespEC50 (-log M)Emax (% of KCl max)Reference
Thoracic AortaRat5.77~100%[4]
Mesenteric ArteryRat6.2Not specified
Cavernosal ArteryRabbit5.8Not specified
Pulmonary ArteryRat6.5Not specified[5]
Urethra (longitudinal)Human5.66Not applicable (g tension)
Urethra (circular)Human4.88Not applicable (g tension)

Note: Emax values are often expressed relative to the contraction induced by a standard depolarizing agent like potassium chloride (KCl).

Mandatory Visualizations

G Phenylephrine Signaling Pathway in Smooth Muscle phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor (GPCR) phenylephrine->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum (SR) ip3->sr Binds to IP3 Receptor on ca2_release Ca²⁺ Release sr->ca2_release calmodulin Calmodulin ca2_release->calmodulin Binds to mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates myosin_lc Myosin Light Chain mlck->myosin_lc Phosphorylates myosin_lc_p Phosphorylated Myosin Light Chain myosin_lc->myosin_lc_p contraction Smooth Muscle Contraction myosin_lc_p->contraction

Caption: Signaling cascade of phenylephrine-induced smooth muscle contraction.

G Experimental Workflow for Isolated Tissue Bath Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_dissection Tissue Dissection and Preparation mounting Mount Tissue in Organ Bath tissue_dissection->mounting buffer_prep Prepare Physiological Salt Solution (PSS) buffer_prep->mounting equilibration Equilibration and Viability Check mounting->equilibration agonist_addition Cumulative Addition of Phenylephrine equilibration->agonist_addition data_recording Record Isometric Contraction agonist_addition->data_recording crc_generation Generate Concentration-Response Curve data_recording->crc_generation parameter_calc Calculate pEC50 and Emax crc_generation->parameter_calc

Caption: Workflow for assessing smooth muscle contraction using phenylephrine.

Experimental Protocols

Protocol 1: Preparation of Isolated Vascular Smooth Muscle Rings

Objective: To prepare viable vascular smooth muscle rings for contractility studies.

Materials:

  • Animal model (e.g., Wistar rat)

  • Physiological Salt Solution (PSS), also known as Krebs-Henseleit solution (see composition below)

  • Dissection tools (scissors, forceps)

  • Petri dish

  • Carbogen gas (95% O2, 5% CO2)

PSS Composition (Krebs-Henseleit):

ComponentConcentration (mM)
NaCl118.3
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.0

Procedure:

  • Humanely euthanize the animal according to institutional guidelines.

  • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it immediately into a Petri dish containing ice-cold, carbogen-gassed PSS.

  • Under a dissecting microscope, remove adhering connective and adipose tissue.

  • Cut the cleaned artery into rings of approximately 2-4 mm in length.

  • For some studies, the endothelium may be removed by gently rubbing the intimal surface with a fine wire or forceps.

  • Keep the prepared rings in ice-cold, carbogen-gassed PSS until mounting in the organ bath.

Protocol 2: Isometric Contraction Measurement in an Isolated Organ Bath

Objective: To measure the contractile response of isolated smooth muscle tissue to phenylephrine.

Materials:

  • Isolated tissue rings

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

  • PSS (Krebs-Henseleit solution)

  • Phenylephrine HCl stock solution (e.g., 10 mM in distilled water)

  • Potassium chloride (KCl) solution (for viability check, e.g., 80 mM)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Setup: Fill the organ bath chambers with PSS and maintain the temperature at 37°C, continuously bubbling with carbogen gas.

  • Mounting: Mount the tissue rings between two hooks or wires in the organ bath chamber, with one end attached to a fixed support and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta). During this period, wash the tissues with fresh PSS every 15-20 minutes.

  • Viability Check: After equilibration, induce a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. After reaching a plateau, wash the tissue with PSS until it returns to the baseline resting tension.

  • Concentration-Response Curve:

    • Once the tissue is stable at baseline, add phenylephrine to the bath in a cumulative manner, increasing the concentration in half-log increments (e.g., from 1 nM to 10 µM).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the isometric tension continuously using the data acquisition system.

  • Data Analysis:

    • Measure the change in tension from baseline for each phenylephrine concentration.

    • Normalize the responses, often as a percentage of the maximum contraction induced by KCl.

    • Plot the normalized response against the logarithm of the phenylephrine concentration to generate a concentration-response curve.

    • Use non-linear regression analysis to calculate the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the Emax (maximal response).

Concluding Remarks

Phenylephrine hydrochloride is an essential pharmacological tool for inducing and studying smooth muscle contraction in vitro. The protocols and data provided herein offer a comprehensive guide for researchers. While the concept of using phenylephrine pidolate is intriguing, its application in this field is not currently supported by the available scientific literature. Researchers should rely on the well-established use of phenylephrine HCl for robust and reproducible results in smooth muscle contractility studies.

References

Application Notes and Protocols for Phenylephrine Pidolate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a potent and selective α1-adrenergic receptor agonist widely used in research to study the sympathetic nervous system, cardiovascular function, and related signaling pathways.[1][2] It is a key tool for inducing vasoconstriction in ex vivo and in vivo models.[1] While commonly available as a hydrochloride salt, the pidolate salt form offers an alternative. This document provides detailed protocols and application notes for the preparation, storage, and use of phenylephrine pidolate stock solutions in a research setting.

Disclaimer: The majority of published stability and solubility data pertains to Phenylephrine Hydrochloride (HCl). While the pharmacological activity resides in the phenylephrine moiety, the salt form can influence physicochemical properties. The following data, primarily derived from studies on phenylephrine HCl, should be considered a guideline. Researchers are strongly encouraged to perform their own validation for this compound.

Physicochemical Properties and Stability

Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility. The following table summarizes key data, primarily from studies using phenylephrine HCl.

PropertySolvent/ConditionValue/ObservationCitations
Solubility WaterFreely Soluble[3][4]
PBS (pH 7.2)~5 mg/mL
Ethanol~25 mg/mL
DMSO~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Stability 0.9% NaCl Solution (100-400 µg/mL)Stable for at least 60 days at room temperature.[5][6][7]
Storage in the DarkStable for at least 138 days.[6][8]
Light ExposureSensitive to prolonged light exposure; may cause degradation and discoloration. Storage in the dark is strongly recommended.[8][9]
pHNasal solutions are most stable at pH 5-6; stability decreases at pH > 6.[10]
Aqueous Solution StorageFor non-buffered aqueous solutions, daily preparation is recommended to prevent degradation and ensure sterility.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Primary Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is ideal for long-term storage.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed.

    • Molecular Weight of Phenylephrine: 167.20 g/mol

    • Molecular Weight of Pidolic Acid: 129.11 g/mol

    • Molecular Weight of this compound: 296.31 g/mol

    • To make 1 mL of a 10 mM stock solution:

      • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 296.31 g/mol = 0.00029631 g = 0.296 mg.

      • For practical purposes, prepare a larger volume (e.g., 5 mL requires 1.48 mg).

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile vial. Add the desired volume of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. Store the aliquots at -20°C, protected from light. The stock solution in DMSO is stable for extended periods under these conditions.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the serial dilution of the primary stock solution into a physiological buffer for immediate use in experiments.

Materials:

  • 10 mM this compound primary stock solution (from Protocol 1)

  • Physiological buffer (e.g., Phosphate-Buffered Saline (PBS), 0.9% NaCl, or Krebs-Henseleit solution)

  • Sterile conical tubes and microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) by diluting the primary stock 1:10 in your chosen aqueous buffer.

    • Example: Add 10 µL of 10 mM stock to 90 µL of PBS for a final volume of 100 µL.

  • Prepare Final Working Solution: Perform further serial dilutions to achieve the final desired concentration for your experiment. Typical experimental concentrations range from 0.1 nM to 10 µM.[11]

    • Example for a 10 µM working solution: Dilute the 1 mM intermediate stock 1:100 (e.g., 5 µL of 1 mM stock into 495 µL of buffer).

  • Use Immediately: Aqueous working solutions should be prepared fresh on the day of the experiment and kept on ice. Do not store dilute aqueous solutions for long periods.

Visualized Workflow and Signaling Pathway

Experimental Workflow

The following diagram outlines the standard procedure for preparing this compound stock and working solutions.

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation (Day of Experiment) start Calculate Mass of This compound weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex Until Dissolved dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C (Protected from Light) aliquot->store thaw Thaw One Stock Aliquot store->thaw dilute Perform Serial Dilutions in Aqueous Buffer thaw->dilute use Use in Experiment Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

Phenylephrine Signaling Pathway

Phenylephrine exerts its effects by activating the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phenylephrine AR α1-Adrenergic Receptor PE->AR Binds Gq Gq AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Ca->PKC Activates CaMKII CaMKII Ca->CaMKII Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response CaMKII->Response

Caption: Simplified α1-adrenergic receptor signaling pathway.

The binding of phenylephrine to the α1-adrenergic receptor activates the Gq alpha subunit of the associated G-protein.[12][13] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses through the cytosol and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[12][13] The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and other calcium-dependent kinases like CaMKII, leading to downstream phosphorylation events that culminate in a cellular response, such as smooth muscle contraction.[12][15]

References

Application of Phenylephrine Pidolate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phenylephrine is a potent and selective agonist of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) belonging to the Gq/11 family.[1][2] The pidolate salt of phenylephrine is expected to exhibit a pharmacological profile at the α1-adrenergic receptor that is comparable to the more commonly studied hydrochloride salt in in vitro settings. The primary distinction between these salt forms typically lies in their formulation characteristics and pharmacokinetic properties in vivo. In the context of high-throughput screening (HTS), phenylephrine pidolate can be effectively utilized as a reference agonist for identifying and characterizing novel modulators of α1-adrenergic receptor activity.

The activation of α1-adrenergic receptors by an agonist like phenylephrine initiates a signaling cascade that results in the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptors on the endoplasmic reticulum triggers the release of stored calcium ions (Ca2+), leading to a transient increase in intracellular calcium concentration.[2] This elevation in cytosolic calcium is a hallmark of α1-adrenergic receptor activation and serves as a robust signal that can be detected in HTS assays.

Two primary HTS methodologies are particularly well-suited for screening compounds that modulate α1-adrenergic receptors, using this compound as a reference agonist:

  • Intracellular Calcium Flux Assays: These assays directly measure the increase in intracellular calcium concentration upon receptor activation. This is typically achieved by pre-loading cells expressing the target receptor with a calcium-sensitive fluorescent dye, such as Fluo-8 or Calcium-6. The binding of calcium to the dye results in a significant increase in its fluorescence intensity, which can be monitored in real-time using a fluorescence plate reader. This method provides a direct and rapid assessment of Gq-coupled receptor activation.

  • Luciferase Reporter Gene Assays: This approach provides a downstream, transcriptional readout of receptor activation. In this system, cells are engineered to express a luciferase reporter gene under the control of a response element that is sensitive to changes in intracellular calcium or downstream signaling pathways. For Gq-coupled receptors, the Nuclear Factor of Activated T-cells (NFAT) response element is commonly used.[3][4] An increase in intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and drive the expression of the luciferase reporter gene.[5] The resulting luminescence can be quantified and is proportional to the level of receptor activation.

This compound's role in these HTS campaigns is crucial for establishing assay validity and for data normalization. It is used to generate a full dose-response curve, from which key parameters such as the EC50 (half-maximal effective concentration) can be determined. This allows for the quantitative assessment of the potency of test compounds relative to a known agonist.

Quantitative Data Summary

The following table summarizes the reported EC50 values for phenylephrine in various in vitro assays. It is important to note that these values can vary depending on the specific cell line, receptor subtype, and assay conditions used.

Assay TypeCell LineReceptor SubtypePhenylephrine EC50
Na+/Ca2+ Exchanger ActivityCardiac Sarcolemmal Vesiclesα1-adrenergic21 µM[1]
VasoconstrictionRat Saphenous ArteriesEndogenous α1-adrenergic5.07 ± 0.34 µM[6]

Signaling Pathway and Experimental Workflow Diagrams

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phenylephrine Phenylephrine Pidolate Alpha1_AR α1-Adrenergic Receptor Phenylephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream Initiates

Caption: Alpha-1 adrenergic receptor signaling pathway.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_assay_prep Assay Preparation cluster_screening Screening cluster_data_analysis Data Analysis cell_seeding Seed cells expressing α1-adrenergic receptor into microplate cell_incubation Incubate overnight cell_seeding->cell_incubation dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-8) cell_incubation->dye_loading wash_step Wash to remove extracellular dye dye_loading->wash_step compound_addition Add test compounds and This compound (control) wash_step->compound_addition read_plate Measure fluorescence intensity kinetically compound_addition->read_plate dose_response Generate dose-response curves read_plate->dose_response hit_id Identify hits based on activity thresholds dose_response->hit_id

References

Troubleshooting & Optimization

improving the yield of phenylephrine pidolate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenylephrine, with a focus on improving the final yield. The information provided is collated from various patented methods and scientific literature.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of phenylephrine, particularly when using methods involving asymmetric hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride or reductive amination routes.

Issue ID Problem Potential Causes Recommended Solutions
PY-01 Low yield of Phenylephrine - Inefficient catalyst activity or loading. - Suboptimal reaction temperature or pressure. - Incomplete reaction. - Formation of byproducts.[1] - Loss of product during workup and purification.- Ensure the use of a highly active catalyst, such as a Rhodium or Palladium complex, at an appropriate loading (e.g., 0.5-3% for some palladium catalysts).[1] - Optimize reaction temperature (typically 30-65°C) and hydrogen pressure (e.g., 0.05 MPa to 20 bar) based on the specific catalyst system.[1][2] - Monitor the reaction for completion using appropriate analytical techniques (e.g., TLC, HPLC). - Adjust pH during workup to ensure complete precipitation of the product. For instance, after hydrogenation, adding ammonia water can facilitate the isolation of the phenylephrine base.[1][3]
PY-02 Poor Enantiomeric Excess (ee) - Ineffective chiral catalyst or resolving agent. - Racemization during the reaction or workup.- For asymmetric synthesis, select a catalyst with a proven high enantioselectivity, such as a Rhodium complex with a chiral phosphine ligand.[2][4] - If performing a resolution of racemic phenylephrine, ensure the use of a high-purity resolving agent like (R)-naproxen or L-tartaric acid.[5][6] - Maintain mild reaction and workup conditions to prevent racemization.
PY-03 Difficulties in Product Isolation - Product solubility in the reaction solvent or mother liquor. - Formation of emulsions during extraction.- After the reaction, concentrate the solution to a viscous state before adding a precipitating agent like ammonia water.[1][3] - Use deionized water for washing the product to minimize the dissolution of the free base.[1][3] - If emulsions form, consider centrifugation or the addition of brine to break the emulsion.
PY-04 Presence of Impurities - Incomplete debenzylation. - Over-reduction of the aromatic ring. - Side reactions involving the phenolic hydroxyl group. - Degradation of phenylephrine.[7]- Ensure complete debenzylation by monitoring the disappearance of the starting material. If necessary, increase reaction time or catalyst loading. - Use a selective catalyst and optimized conditions to avoid over-reduction. - Protect the phenolic hydroxyl group if it is found to interfere with the reaction, although many modern syntheses proceed without a protecting group. - Store phenylephrine and its intermediates under appropriate conditions (e.g., protected from light) to prevent degradation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve a high yield of phenylephrine?

A1: The most prevalent and high-yielding methods for phenylephrine synthesis are:

  • Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of a prochiral precursor, N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride, using a chiral rhodium or palladium catalyst. This route can produce L-phenylephrine with high chemical and optical purity.[1][2][8]

  • Reductive Amination: This involves the reaction of an m-hydroxybenzaldehyde derivative with methylamine, followed by reduction. This can be achieved through various reagents and pathways, including enzymatic methods.[9][10]

  • Resolution of Racemic Phenylephrine: In this approach, racemic phenylephrine is synthesized and then separated into its enantiomers using a chiral resolving agent, such as L-tartaric acid.[5]

Q2: How can I optimize the catalyst loading for the asymmetric hydrogenation step?

A2: Catalyst loading should be optimized for each specific catalyst and reaction scale. For some palladium complex catalysts, a loading of 0.5% to 3% relative to the starting material has been reported to be effective.[1] For rhodium-based catalysts, the substrate-to-catalyst ratio can be much higher, in the range of 1000:1 to 2000:1.[11] It is recommended to perform small-scale experiments to determine the optimal catalyst loading that provides a high yield and enantioselectivity in a reasonable reaction time.

Q3: What are the critical parameters to control during the hydrogenation reaction?

A3: The critical parameters for successful hydrogenation are:

  • Temperature: Typically maintained between 30°C and 65°C.[1][2]

  • Hydrogen Pressure: Varies significantly depending on the catalyst system, ranging from 0.05 MPa to 20 bar.[1][2]

  • Solvent: Protic solvents like methanol or ethanol are commonly used.[1][2]

  • Reaction Time: Usually between 4 to 20 hours, depending on the other reaction conditions.[1][2]

Q4: How can I minimize the formation of byproducts during synthesis?

A4: Minimizing byproduct formation can be achieved by:

  • Controlling Reaction Conditions: Strict control of temperature, pressure, and reaction time can prevent side reactions.

  • Using High-Purity Starting Materials: Impurities in the starting materials can lead to unwanted side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen can prevent oxidation.[1]

Q5: What is the final step after obtaining the phenylephrine base to synthesize phenylephrine pidolate?

A5: Once the phenylephrine base has been synthesized, purified, and isolated, it is reacted with pidolic acid in a suitable solvent to form the this compound salt. This is a standard acid-base reaction, and the resulting salt can then be isolated by precipitation and filtration.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for phenylephrine.

Table 1: Asymmetric Hydrogenation Conditions and Yields

Parameter Method A [2]Method B [1]
Starting Material N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone HClα-benzyl methylamino m-hydroxy acetophenone HCl
Catalyst [Rh(COD)Cl]₂ / Chiral Phosphine LigandChiral Palladium Complex
Catalyst Loading Not specified1.5 - 2.0%
Solvent MethanolMethanol (99.5 wt%)
Temperature 50-55°C30-60°C
Pressure 20 bar0.05 ± 0.01 MPa
Reaction Time ~4 hours10-20 hours
Overall Yield ~71% (as HCl salt)Not explicitly stated, but implies high yield
Optical Purity >96% eeNot specified

Table 2: Alternative Synthesis Routes and Yields

Synthetic Route Starting Material Key Reagents/Steps Overall Yield Reference
Epoxidation Route m-hydroxybenzaldehydeEpoxidation, reaction with MeNH₂, HCl71%[9][10]
Bromohydrin Route m-hydroxybenzaldehydeBromohydrin formation, reaction with MeNH₂, HCl66%[9][10]
Enzymatic (Oxynitrilase) m-hydroxybenzaldehydeOxynitrilase-catalyzed cyanohydrin formation, reduction, amination47% (for a related compound)[9]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride (based on Patent US6187956B1) [2]

  • Catalyst Preparation: Prepare the chiral rhodium catalyst solution as described in the patent literature.

  • Reaction Setup: In a suitable autoclave, charge N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride (1 equivalent), triethylamine (a slight molar excess), and methanol.

  • Degassing: Degas the mixture.

  • Catalyst Addition: Add the prepared catalyst solution to the autoclave.

  • Hydrogenation: Heat the mixture to 50-55°C and pressurize with hydrogen to 20 bar. Maintain these conditions for approximately 4 hours, or until the reaction is complete as monitored by a suitable analytical method.

  • Debenzylation: Without intermediate workup, add a palladium-on-carbon catalyst to the reaction mixture. Hydrogenate at 55-65°C under 2 bar of hydrogen pressure for 1-2 hours to effect debenzylation.

  • Workup: a. Distill off the toluene byproduct azeotropically. b. Filter the catalyst. c. Concentrate the filtrate in vacuo. d. Add water and heat to 50-60°C, then treat with activated charcoal. e. After removing the charcoal, add more water and methanol and heat to 35-45°C. f. Add concentrated ammonia solution to precipitate the phenylephrine base. g. Cool the mixture to 15-25°C to complete precipitation.

  • Isolation: Filter the solid, wash with water, and dry to obtain L-phenylephrine.

Protocol 2: Reductive Amination via Epoxidation (based on Maejo Int. J. Sci. Technol. 2014, 8(01), 41-47) [10]

This protocol outlines a multi-step synthesis starting from m-hydroxybenzaldehyde.

  • Protection of Phenolic Hydroxyl: Protect the hydroxyl group of m-hydroxybenzaldehyde, for example, as a TBDMS ether.

  • Epoxide Formation: Convert the aldehyde to an epoxide through a suitable method, such as the Corey-Chaykovsky reaction followed by oxidation.

  • Amination: React the epoxide with methylamine to open the ring and introduce the methylamino group.

  • Deprotection and Salt Formation: Deprotect the phenolic hydroxyl group and form the hydrochloride salt by treatment with hydrochloric acid.

Visualizations

experimental_workflow_asymmetric_hydrogenation start Start: N-benzyl-N-methyl-2-amino- m-hydroxyacetophenone HCl autoclave Charge Autoclave: - Starting Material - Triethylamine - Methanol start->autoclave degas Degas Mixture autoclave->degas add_catalyst Add Chiral Rhodium Catalyst degas->add_catalyst hydrogenation Asymmetric Hydrogenation (50-55°C, 20 bar H₂) add_catalyst->hydrogenation debenzylation Reductive Debenzylation (Pd/C, 55-65°C, 2 bar H₂) hydrogenation->debenzylation workup Workup: - Catalyst Filtration - Concentration - Precipitation with NH₄OH debenzylation->workup product L-Phenylephrine Base workup->product

Caption: Asymmetric Hydrogenation Workflow for L-Phenylephrine Synthesis.

troubleshooting_logic problem Low Yield (PY-01) cause1 Inefficient Catalyst? problem->cause1 cause2 Suboptimal Conditions? problem->cause2 cause3 Incomplete Reaction? problem->cause3 cause4 Workup Loss? problem->cause4 solution1 Optimize Catalyst Loading (0.5-3% Pd, 1000:1 S/C Rh) cause1->solution1 solution2 Adjust Temperature (30-65°C) & Pressure (0.05-20 bar) cause2->solution2 solution3 Monitor Reaction (TLC/HPLC) & Extend Time if Needed cause3->solution3 solution4 Optimize pH for Precipitation & Washing Technique cause4->solution4

Caption: Troubleshooting Logic for Low Phenylephrine Yield.

References

overcoming solubility issues with phenylephrine pidolate in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of phenylephrine pidolate in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[1] It is a weak base and is often formulated as a salt to improve its stability and solubility. While data specific to this compound is limited in readily available literature, it is a salt formed from the phenylephrine base and pidolic acid. Phenylephrine hydrochloride, a more common salt, is very soluble in water and freely soluble in ethanol.[2][3] Given that phenylephrine is a highly hydrophilic compound, the pidolate salt is also expected to exhibit good aqueous solubility.[4]

Q2: I am observing precipitation when dissolving this compound in my buffer. What are the likely causes?

Precipitation of phenylephrine salts in buffer solutions is often related to pH. Phenylephrine base has low intrinsic solubility, and precipitation can occur if the pH of the solution is raised to a point where a significant amount of the salt converts to its less soluble free base form. Other factors can include buffer composition ("salting out" effects), high drug concentration, or interactions with other components in the formulation.[5]

Q3: What is the optimal pH range for maintaining phenylephrine solubility?

Phenylephrine is reported to be stable in solutions below pH 7.3.[2][3] To ensure complete solubilization and prevent precipitation of the free base, it is recommended to maintain the pH of the solution well below the pKa of the secondary amine group of phenylephrine. While the exact pKa of this compound is not specified, phenylephrine hydrochloride has a reported pKa of 7.6.[6] Therefore, maintaining a buffer pH between 3.0 and 6.0 is generally advisable for ensuring its solubility and stability.[3] Studies on phenylephrine hydrochloride solutions for injection have selected a target pH of 5.0 to balance stability and physiological tolerability.[2]

Q4: Can the choice of buffer species affect the solubility of this compound?

Yes, the composition of the buffer can influence solubility. While standard buffers like citrate and acetate are commonly used, it's important to consider potential interactions. High concentrations of certain salts can lead to a "salting out" effect, reducing the solubility of the drug.[5] When developing a formulation, it is prudent to test solubility in the specific buffer system intended for the final experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue: Precipitate forms upon addition of this compound to the buffer.

Troubleshooting Step Action Rationale
1. Verify Solution pH Measure the pH of the solution after the addition of this compound.The addition of the drug salt may alter the initial pH of the buffer, especially if the buffer capacity is low. An increase in pH can cause the drug to precipitate as the free base.
2. Adjust pH If the pH is approaching or is above 7.0, adjust it downwards using a suitable acid (e.g., HCl) to a range of 4.5-5.5.[2]Lowering the pH increases the proportion of the ionized, more soluble form of phenylephrine.
3. Check for Saturation Ensure the concentration of this compound does not exceed its solubility limit in the chosen buffer system at the experimental temperature.Even highly soluble compounds have a saturation limit.
4. Evaluate Buffer Composition If pH adjustment does not resolve the issue, consider preparing the buffer with a different buffering agent (e.g., switch from phosphate to citrate).This helps to rule out specific ionic interactions or "salting out" effects that may be unique to the initial buffer system.[5]
5. Temperature Control Gently warm the solution while stirring.Solubility often increases with temperature. However, be cautious about potential degradation at elevated temperatures. Ensure the final solution remains clear upon returning to ambient temperature.

Data & Protocols

Physicochemical Properties of Phenylephrine

The following table summarizes key physicochemical properties of the phenylephrine base, which are critical for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂[6]
Molecular Weight 167.205 g/mol [4][6]
LogP -0.31[6]
Water Solubility Freely Soluble (as HCl salt)[2][6]
pKa 7.6 (as HCl salt)[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in a specific buffer.[7][8]

Materials:

  • This compound

  • Selected buffer solution (e.g., 50 mM citrate buffer, pH 5.0)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure low drug binding)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the buffer solution. The goal is to create a saturated solution with undissolved solid remaining.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate as necessary with the mobile phase of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV. The resulting concentration is the thermodynamic solubility.

Visual Guides

Phenylephrine Signaling Pathway

Phenylephrine acts as an agonist at α1-adrenergic receptors, which are Gq protein-coupled receptors. The diagram below illustrates the primary signaling cascade initiated by phenylephrine binding.[9][10]

phenylephrine_pathway PE Phenylephrine A1AR α1-Adrenergic Receptor PE->A1AR Binds Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response Leads to PKC->Response Leads to

Caption: Alpha-1 adrenergic receptor signaling cascade activated by phenylephrine.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to diagnose and solve precipitation problems during the preparation of this compound solutions.

solubility_workflow start Start: Prepare This compound Solution in Buffer observe Is the solution clear? (No precipitate) start->observe success Solution is Ready for Use observe->success Yes check_ph Measure pH of the Solution observe->check_ph No end End success->end ph_high Is pH > 6.5? check_ph->ph_high adjust_ph Adjust pH to 4.5-5.5 with dilute acid ph_high->adjust_ph Yes saturation_issue Potential Saturation Issue. Consider reducing concentration or using co-solvents. ph_high->saturation_issue No re_observe Does precipitate dissolve? adjust_ph->re_observe re_observe->success Yes re_observe->saturation_issue No saturation_issue->end

Caption: A step-by-step workflow for troubleshooting phenylephrine solubility.

References

Technical Support Center: Phenylephrine Pidolate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of phenylephrine pidolate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer

Direct stability data for this compound in aqueous solutions is limited in publicly available literature. The majority of the following information is based on studies conducted with phenylephrine hydrochloride . While the phenylephrine moiety is the primary driver of degradation, the pidolate counter-ion may influence stability. Therefore, this guidance should be used as a starting point for your investigations, and all findings should be confirmed with specific stability studies for your formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of phenylephrine in aqueous solutions?

A1: The main factors contributing to phenylephrine degradation are:

  • pH: Phenylephrine is most stable in acidic conditions. As the pH increases, particularly above 6.0, the rate of degradation increases[1]. At a pH around 7, degradation of the side chain and loss of the secondary amine function can occur[2].

  • Light: Exposure to fluorescent light and sunlight can cause significant degradation of phenylephrine in solution[3]. Photodegradation can lead to the formation of various degradation products[4].

  • Temperature: Elevated temperatures accelerate the degradation process[5][6]. Solutions should generally not be stored above room temperature[1].

  • Oxidation: Phenylephrine is susceptible to oxidative degradation. The presence of oxygen and certain metal ions can catalyze this process[4].

  • Interaction with Excipients and Other Active Ingredients: Phenylephrine can react with other components in a formulation. For example, it can form adducts with maleic acid, a component of chlorpheniramine maleate[7][8].

Q2: What is the optimal pH range for maintaining the stability of a phenylephrine aqueous solution?

A2: Based on studies with phenylephrine hydrochloride, a pH range of 4.5 to 6.0 is generally recommended for optimal stability[1]. One study indicated that a pH of 5.0 was optimal for stability under accelerated conditions[2]. Nasal solutions of phenylephrine hydrochloride are recommended to be buffered at a pH no higher than 6[1].

Q3: What are the known degradation pathways for phenylephrine?

A3: Phenylephrine can degrade through several pathways, including oxidation, pH-dependent cyclization, and interactions with other molecules like aldehydes[2]. A major degradation product that has been identified involves the loss of a water molecule from the side chain[2]. In the presence of maleic acid, a "Michael addition" product can be formed[7].

Q4: How can I prevent the oxidative degradation of phenylephrine?

A4: To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: Sodium bisulfite has been used as an antioxidant in phenylephrine nasal solutions[1]. However, the use of antioxidants should be carefully evaluated for compatibility and potential side effects.

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere, such as nitrogen or argon, can help to displace oxygen and reduce oxidative degradation.

  • Chelating Agents: While not always necessary, a metal ion chelator can be included to bind metal ions that may catalyze oxidation[2].

  • pH Control: Maintaining an acidic pH can also help to reduce the potential for oxidation.

Q5: What is the impact of light exposure on phenylephrine stability?

A5: Exposure to light, particularly fluorescent light and UV radiation, can lead to significant degradation of phenylephrine in aqueous solutions[3]. It is crucial to protect phenylephrine solutions from light by using amber or opaque containers.

Troubleshooting Guides

Issue 1: My this compound solution is showing unexpected discoloration (e.g., turning yellow or brown).

Possible Cause Troubleshooting Step
Oxidation Discoloration is a common sign of oxidation. Ensure your solution is adequately protected from oxygen. Consider preparing and storing the solution under an inert gas (e.g., nitrogen). Evaluate the need for an antioxidant or a chelating agent.
High pH Check the pH of your solution. A pH above 6.0 can lead to discoloration[1]. Adjust the pH to the optimal range of 4.5-6.0 using a suitable buffer.
Light Exposure Ensure the solution is stored in a light-protected container (e.g., amber vial). Compare the stability of a solution stored in the dark versus one exposed to ambient light.
Interaction with Excipients Review the compatibility of all excipients in your formulation with phenylephrine. Certain excipients may promote degradation and discoloration.

Issue 2: HPLC analysis shows a rapid loss of this compound potency.

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of the aqueous solution. As shown in the table below, degradation increases significantly at higher pH values. Re-buffer the solution to a pH between 4.5 and 6.0.
Elevated Storage Temperature Confirm the storage temperature. Phenylephrine degradation is accelerated at higher temperatures[6]. Store solutions at controlled room temperature or refrigerated, and avoid exposure to heat.
Photodegradation If the solution is not protected from light, significant degradation can occur[3]. Store samples in light-resistant containers and minimize light exposure during handling and analysis.
Oxidative Degradation If not controlled, oxidation can lead to potency loss[4]. De-gas your solvent and consider the use of an antioxidant.
Microbial Contamination In one study, fungal growth at higher pH and temperature led to the decomposition of the secondary amino group of phenylephrine[1]. Ensure appropriate preservatives are used if the formulation is not sterile.

Issue 3: I am observing the formation of unknown peaks in my chromatogram during a stability study.

Possible Cause Troubleshooting Step
Degradation Products The new peaks are likely degradation products. Refer to the degradation pathway diagram below for potential structures. Use a stability-indicating HPLC method that can resolve these peaks from the parent compound[4].
Interaction with Container Leaching from the container or adsorption onto the container surface can introduce new peaks or cause a loss of the active ingredient. Conduct compatibility studies with your chosen container material.
Reaction with Other Formulation Components An excipient or another active ingredient may be reacting with phenylephrine[7][8]. Conduct compatibility studies with individual excipients to identify the source of the interaction.

Data Summary

Table 1: Effect of pH and Temperature on Phenylephrine Hydrochloride Stability

pHTemperature (°C)Observation after 165 daysReference
522Stable, no discoloration[1]
622Stable, no discoloration[1]
740Decomposition of secondary amino group noted[1]
840Decomposition of secondary amino group noted[1]
940Decomposition of secondary amino group noted[1]

Table 2: Forced Degradation Studies of Phenylephrine Hydrochloride

Stress Condition% DegradationReference
0.1N HCl (1 hr at 60°C)21.92%[4]
1N NaOH (1 hr at 60°C)19.39%[4]
6% v/v H2O2 (1 hr at room temp)7.14%[4]
Direct sunlight (48 hr)No degradation detected[4]
Heat (60°C for 4 hr)No degradation detected[4]
Room temperature with fluorescent light (15 days)4.07%[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Phenylephrine

This protocol is based on a validated method for phenylephrine hydrochloride and is suitable for monitoring stability[4].

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array detector.

  • Column: Luna® 5µm C18 (250 x 4.6mm).

  • Mobile Phase: 5mM ammonium acetate (pH 4.7) : methanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (or a suitable solvent compatible with the mobile phase) at a concentration of 1 mg/mL.

    • Perform serial dilutions from the stock solution using the mobile phase to create a calibration curve in the desired concentration range (e.g., 20-100 µg/mL).

    • Dilute the aqueous test samples with the mobile phase to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and validate the stability-indicating nature of the HPLC method, perform forced degradation studies under the following conditions[4]:

  • Acid Hydrolysis: Mix the sample solution with 0.1N HCl and reflux at 60°C for 1 hour.

  • Base Hydrolysis: Mix the sample solution with 1N NaOH and reflux at 60°C for 1 hour.

  • Oxidative Degradation: Treat the sample solution with 6% v/v H2O2 at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid drug substance or solution to 60°C for 4 hours.

  • Photolytic Degradation: Expose the solution to direct sunlight for 48 hours.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the appropriate concentration for HPLC analysis.

Visualizations

G cluster_degradation Degradation Pathways Phenylephrine Phenylephrine Oxidation_Products Oxidation Products (e.g., quinones) Phenylephrine->Oxidation_Products O2, Metal Ions Cyclization_Products Cyclization Products (e.g., 5-hydroxy-N-methyl indoxyl) Phenylephrine->Cyclization_Products pH > 7 Adducts Adducts with Excipients (e.g., Maleic Acid Adduct) Phenylephrine->Adducts Reactive Excipients

Caption: Key degradation pathways of the phenylephrine molecule.

G cluster_workflow Stability Study Workflow Start Start: Formulation Prepared Set_Conditions Set Storage Conditions (Temp, pH, Light) Start->Set_Conditions Time_Points Pull Samples at Defined Time Points Set_Conditions->Time_Points Visual_Inspection Visual Inspection (Color, Clarity) Time_Points->Visual_Inspection pH_Measurement pH Measurement Visual_Inspection->pH_Measurement HPLC_Analysis HPLC Analysis (Potency, Impurities) pH_Measurement->HPLC_Analysis Data_Analysis Data Analysis and Degradation Kinetics HPLC_Analysis->Data_Analysis End End: Stability Report Data_Analysis->End

Caption: General experimental workflow for a stability study.

G cluster_troubleshooting Troubleshooting Degradation Problem Degradation Observed Check_pH Is pH in 4.5-6.0 range? Problem->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use Amber Container Check_Light->Protect_Light No Check_Temp Is storage temp controlled? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Control_Temp Refrigerate/Control Temp Check_Temp->Control_Temp No Check_Oxidation Is oxidation a factor? Check_Temp->Check_Oxidation Yes Control_Temp->Check_Oxidation Control_Oxidation Use Antioxidant/Inert Gas Check_Oxidation->Control_Oxidation Yes Stable Solution Stabilized Check_Oxidation->Stable No Control_Oxidation->Stable

Caption: Decision tree for troubleshooting phenylephrine degradation.

References

Technical Support Center: Optimizing HPLC Separation of Phenylephrine Pidolate from Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of phenylephrine pidolate and its related impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the HPLC analysis of phenylephrine?

A1: Phenylephrine is a polar and basic compound, which can present several challenges in reversed-phase HPLC.[1] The primary issues include:

  • Poor Retention: Due to its hydrophilic nature, phenylephrine often exhibits poor retention on traditional C18 columns with highly aqueous mobile phases.[1][2]

  • Peak Tailing: As a basic compound, phenylephrine can interact with residual silanol groups on the silica-based stationary phase, leading to asymmetric peak shapes (tailing).[3][4]

  • Complex Sample Matrices: Phenylephrine is often formulated with other active pharmaceutical ingredients (APIs) and excipients, which can interfere with its separation and analysis.[1]

Q2: What types of HPLC columns are suitable for phenylephrine analysis?

A2: Several column chemistries can be employed to achieve a successful separation of phenylephrine and its impurities. The choice of column depends on the specific separation goals and the nature of the impurities.

  • Mixed-Mode Columns: These columns, combining reversed-phase and ion-exchange characteristics, are effective for retaining and separating polar compounds like phenylephrine without the need for ion-pairing reagents.[1]

  • Modern, High-Purity Silica C18 Columns: Columns with high-purity silica and effective end-capping can minimize silanol interactions and improve the peak shape of basic compounds like phenylephrine.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative technique that uses a polar stationary phase and a high organic content mobile phase to retain and separate highly polar compounds.[5]

  • Specialty Reversed-Phase Columns: Some columns are specifically designed for the retention of polar compounds in highly aqueous mobile phases.

Q3: How can I improve the peak shape of my phenylephrine peak?

A3: Improving peak symmetry for basic compounds like phenylephrine is crucial for accurate quantification.[6] Here are several strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of silanol groups on the stationary phase, reducing their interaction with the basic phenylephrine molecule.[4]

  • Use of Mobile Phase Additives: Adding a low concentration of an amine modifier, such as triethylamine, can help to mask the active silanol sites and reduce peak tailing. However, modern, well-end-capped columns often reduce the need for such additives.[4]

  • Appropriate Column Selection: Employing a column with a high-purity silica backbone and robust end-capping is essential.[3] Polar-embedded or polar-endcapped columns can also provide shielding from residual silanols.[6]

  • Lower Injection Volume and Concentration: Overloading the column can lead to peak distortion. Optimizing the injection volume and sample concentration is important to maintain good peak shape.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC analysis of this compound.

Issue 1: Poor retention of phenylephrine (elutes at or near the void volume).

Possible Cause Recommended Solution
Inappropriate column chemistry Consider using a mixed-mode column for enhanced retention of polar compounds.[1] Alternatively, a HILIC column can be effective.[5] Specialty reversed-phase columns designed for polar analytes are also a good option.
Mobile phase is too strong (high organic content) For reversed-phase chromatography, decrease the percentage of the organic solvent in the mobile phase to increase retention of polar analytes.[8]
Use of ion-pairing agents For reversed-phase separations, adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable compounds like phenylephrine.[5]

Issue 2: Tailing or asymmetric phenylephrine peak.

Possible Cause Recommended Solution
Secondary interactions with silanol groups Lower the mobile phase pH to 2.5-3.0 to suppress silanol activity.[4] Use a high-purity, well-end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase.[3][6]
Column overload Reduce the injection volume or the concentration of the sample.[7]
Extra-column band broadening Minimize the length and internal diameter of tubing connecting the injector, column, and detector.[6]
Inappropriate sample solvent Dissolve the sample in the initial mobile phase composition whenever possible to avoid peak distortion.[9]

Issue 3: Inadequate separation of phenylephrine from its impurities.

Possible Cause Recommended Solution
Suboptimal mobile phase composition Optimize the mobile phase by adjusting the organic solvent percentage, pH, and buffer concentration.[1] A gradient elution may be necessary to resolve complex mixtures.
Incorrect column selection Experiment with different column selectivities (e.g., C18, phenyl-hexyl, mixed-mode) to find the best resolution for your specific impurity profile.
Flow rate is too high Reducing the flow rate can improve separation efficiency, leading to better resolution between closely eluting peaks.[9]
Elevated column temperature While sometimes beneficial, higher temperatures can also decrease retention and resolution. Evaluate the effect of column temperature on your separation.

Experimental Protocols

Below are example HPLC methods that can be used as a starting point for the analysis of phenylephrine.

Method 1: Reversed-Phase HPLC

Parameter Condition
Column Luna® 5µm C18 (250 x 4.6 mm)[10]
Mobile Phase 5mM Ammonium Acetate (pH 4.7) : Methanol (80:20, v/v)[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[10]
Detection Wavelength 272 nm[10]
Injection Volume 20 µL

Method 2: Mixed-Mode HPLC

Parameter Condition
Column Primesep S (4.6 x 100 mm, 3 µm)[11]
Mobile Phase Acetonitrile : Water with 2.6 g/L NaH2PO4 (pH 4.5) (35:65, v/v)[11]
Flow Rate 2.0 mL/min[11]
Column Temperature Ambient
Detection Wavelength 220 nm[11]
Injection Volume 5 µL

Method 3: UHPLC Method for Phenylephrine and Impurities

Parameter Condition
Column C8 Cortecs (2.1 x 150 mm, 1.6 µm)[12]
Mobile Phase A HPLC grade water and reagents[12]
Mobile Phase B Acetonitrile
Gradient A gradient elution is utilized (specifics in original reference)[12]
Flow Rate 0.3 mL/min[12]
Column Temperature 15°C[12]
Detection Wavelength 210 nm[12]
Injection Volume 5 µL (for impurity method)[12]

Visualized Workflows

The following diagrams illustrate key workflows for HPLC method development and troubleshooting.

HPLC_Method_Development_Workflow start Define Separation Goals (e.g., resolve phenylephrine from known impurities) col_select Select Initial Column (e.g., C18, Mixed-Mode) start->col_select mob_phase Develop Mobile Phase (e.g., buffer, pH, organic solvent) col_select->mob_phase initial_run Perform Initial Run mob_phase->initial_run eval Evaluate Chromatogram (Retention, Resolution, Peak Shape) initial_run->eval optimize Optimize Parameters (Gradient, Flow Rate, Temperature) eval->optimize Not Acceptable validate Validate Method (ICH Guidelines) eval->validate Acceptable optimize->initial_run end Final Method validate->end

Caption: A typical workflow for developing an HPLC method.

HPLC_Troubleshooting_Tree start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Incorrect Retention Time? start->retention resolution Poor Resolution? start->resolution peak_shape->retention No tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes retention->resolution No rt_shift Retention Time Shift retention->rt_shift Yes poor_res Inadequate Separation resolution->poor_res Yes sol_tailing Check Mobile Phase pH Adjust Sample Solvent Use High-Purity Column tailing->sol_tailing sol_fronting Reduce Sample Concentration Check for Column Overload fronting->sol_fronting sol_rt Check Mobile Phase Prep Ensure Column Equilibration Verify Flow Rate rt_shift->sol_rt sol_res Optimize Mobile Phase Change Column Selectivity Adjust Flow Rate/Temperature poor_res->sol_res

Caption: A decision tree for troubleshooting common HPLC issues.

References

minimizing batch-to-batch variation of synthesized phenylephrine pidolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the synthesis of phenylephrine pidolate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the batch-to-batch consistency important?

This compound is a salt formed between the synthetic sympathomimetic amine, phenylephrine, and the naturally occurring amino acid derivative, pidolic acid (also known as pyroglutamic acid). It is used in pharmaceutical formulations. Batch-to-batch consistency is critical to ensure uniform product quality, therapeutic efficacy, and safety. Variations in parameters such as yield, purity, chiral identity, and physical properties can significantly impact the final drug product's performance.

Q2: What are the primary sources of batch-to-batch variation in this compound synthesis?

Batch-to-batch variation can arise from several factors throughout the synthesis process. Key contributors include:

  • Raw Material Quality: Variability in the purity and chiral identity of starting materials, (R)-phenylephrine and (L)-pidolic acid, can directly impact the final product.

  • Process Parameters: Inconsistent control of critical parameters such as temperature, reaction time, pH, and agitation speed during salt formation and crystallization can lead to variations.

  • Solvent System: The choice of solvent, its purity, and the precise ratio in co-solvent systems are crucial for consistent crystallization and impurity profiles.

  • Crystallization and Isolation: Differences in cooling rates, seeding techniques, and filtration/drying procedures can affect crystal size, form, and residual solvent levels.

  • Human Factors: Variations in operator procedures and techniques can introduce inconsistencies.

Q3: What are the critical quality attributes (CQAs) for this compound that should be monitored?

The following CQAs should be closely monitored to ensure batch-to-batch consistency:

  • Assay and Purity: The content of this compound and the levels of any impurities.

  • Chiral Purity: The enantiomeric excess (e.e.) of both the (R)-phenylephrine and (L)-pidolate moieties.

  • Physical Properties: Crystal form (polymorphism), particle size distribution, and morphology.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and crystallization process.

  • Water Content: The moisture level in the final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Step Recommended Action
Incomplete Salt Formation Monitor reaction completion using in-process controls (e.g., pH measurement, TLC, or HPLC).Ensure stoichiometric amounts of (R)-phenylephrine and (L)-pidolic acid are used. Optimize reaction time and temperature.
Product Loss During Isolation Review filtration and washing procedures.Use a pre-chilled solvent for washing to minimize dissolution of the product. Ensure the filter medium is appropriate to prevent loss of fine particles.
Suboptimal Crystallization Conditions Analyze the mother liquor for dissolved product.Optimize the solvent system and cooling profile to maximize crystal precipitation. Consider the use of an anti-solvent.
Side Reactions Analyze for by-products using HPLC or LC-MS.Ensure the purity of starting materials and inert reaction conditions if necessary.
Issue 2: High Levels of Impurities

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Step Recommended Action
Impure Starting Materials Test the purity of (R)-phenylephrine and (L)-pidolic acid batches before use.Source high-purity starting materials from qualified vendors.
Degradation of Phenylephrine Analyze for known degradation products of phenylephrine.Avoid excessive heat and exposure to light and oxygen during the synthesis. Use of antioxidants can be explored.
Residual Starting Materials Quantify the levels of unreacted (R)-phenylephrine and (L)-pidolic acid in the final product.Optimize the stoichiometry of the reactants and the crystallization process to exclude unreacted materials.
Inefficient Purification Evaluate the effectiveness of the crystallization/recrystallization step.Experiment with different solvent systems, cooling rates, and the number of recrystallization steps.
Issue 3: Inconsistent Chiral Purity

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Step Recommended Action
Racemization of Phenylephrine Determine the enantiomeric excess of the phenylephrine starting material and the final product.Avoid harsh acidic or basic conditions and high temperatures that could lead to racemization.
Chirally Impure Pidolic Acid Verify the enantiomeric purity of the pidolic acid used.Use enantiomerically pure (L)-pidolic acid.
Non-selective Crystallization Analyze the chiral composition of both the crystals and the mother liquor.Optimize crystallization conditions to favor the formation of the desired diastereomeric salt. Seeding with crystals of the correct form can be beneficial.

Experimental Protocols

Protocol 1: Synthesis of (R)-Phenylephrine-(L)-Pidolate (General Method)

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve equimolar amounts of (R)-phenylephrine free base in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • Addition of Pidolic Acid: To the stirred phenylephrine solution, add an equimolar amount of (L)-pidolic acid, either as a solid or dissolved in a minimal amount of the same solvent.

  • Salt Formation: Stir the mixture at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 1-2 hours) to ensure complete salt formation.

  • Crystallization: Cool the solution slowly to induce crystallization. The cooling rate should be controlled to obtain uniform crystals. Seeding with a small amount of previously synthesized this compound crystals may be beneficial.

  • Isolation: Collect the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum at a controlled temperature to a constant weight.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Note: This is a general method for phenylephrine and should be validated for this compound.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Column Temperature 30 °C
Protocol 3: Chiral HPLC for Enantiomeric Purity

Note: This is a general method and requires optimization.

Parameter Condition
Column Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol).
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound raw_materials Raw Materials ((R)-Phenylephrine, (L)-Pidolic Acid) dissolution Dissolution in Solvent raw_materials->dissolution 1 salt_formation Salt Formation dissolution->salt_formation 2 crystallization Crystallization salt_formation->crystallization 3 isolation Isolation (Filtration & Washing) crystallization->isolation 4 drying Drying isolation->drying 5 final_product Final Product (this compound) drying->final_product 6 Troubleshooting_Tree cluster_purity Purity Issues cluster_yield Yield Issues cluster_chiral Chiral Purity Issues start Batch Fails Specification purity_check High Impurity Levels? start->purity_check yield_check Low Yield? start->yield_check chiral_check Incorrect Chiral Purity? start->chiral_check impure_starting_materials Check Raw Material Purity purity_check->impure_starting_materials Yes degradation Analyze for Degradation Products purity_check->degradation Yes inefficient_purification Optimize Crystallization purity_check->inefficient_purification Yes incomplete_reaction Monitor Reaction Completion yield_check->incomplete_reaction Yes loss_on_isolation Review Isolation Procedure yield_check->loss_on_isolation Yes racemization Check for Racemization chiral_check->racemization Yes impure_reagent Verify Pidolic Acid Purity chiral_check->impure_reagent Yes Signaling_Pathway phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor phenylephrine->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Vasoconstriction) ca_release->cellular_response pkc->cellular_response

addressing matrix effects in bioanalysis of phenylephrine pidolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of phenylephrine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of phenylephrine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of phenylephrine.[1][2] These effects can significantly impact the method's accuracy, precision, and sensitivity.[1] Endogenous phospholipids, salts, and anticoagulants are common sources of matrix effects in biological samples.[2]

Q2: How can I evaluate the presence and extent of matrix effects in my phenylephrine assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of phenylephrine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation in the baseline signal of phenylephrine indicates a matrix effect.[3]

  • Post-Extraction Spike Method: This quantitative approach compares the response of phenylephrine spiked into a blank matrix extract to the response of phenylephrine in a neat solution at the same concentration.[4][5] The matrix factor (MF) can be calculated to quantify the extent of the matrix effect.

Q3: What are the common sample preparation techniques to minimize matrix effects for phenylephrine analysis?

A3: The choice of sample preparation is crucial for minimizing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering matrix components, potentially leading to significant matrix effects.[4][6]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning phenylephrine into an immiscible organic solvent, leaving many matrix components behind.[7]

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and minimizing matrix effects.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing Matrix components interfering with chromatography.Optimize the chromatographic method (e.g., gradient, column chemistry). Improve sample cleanup using SPE or LLE.[1]
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[5] Ensure consistent sample collection and preparation procedures.
Inaccurate Quantification (Poor Accuracy) Significant ion suppression or enhancement.Re-evaluate and optimize the sample preparation method for better matrix component removal.[1] Utilize a matrix-matched calibration curve.[10] Employ a SIL-IS.
Low Signal Intensity / Poor Sensitivity Severe ion suppression.Modify chromatographic conditions to separate phenylephrine from the suppression zone.[2] Change the ionization source (e.g., from ESI to APCI), as APCI can be less susceptible to matrix effects.[11]
Inconsistent Internal Standard (IS) Response The IS is also affected by the matrix differently than the analyte.Ensure the chosen IS co-elutes with phenylephrine and is structurally similar. A SIL-IS is the ideal choice.[5]

Experimental Protocols & Data

Sample Preparation Methodologies

Below are summaries of sample preparation protocols that have been successfully used for the bioanalysis of phenylephrine in plasma.

Method Protocol Summary Reference
Solid-Phase Extraction (SPE) Plasma samples are pre-purified using an SPE cartridge. The specific sorbent and elution solvents should be optimized for phenylephrine.[8][9]
Liquid-Liquid Extraction (LLE) with Derivatization Proteins are precipitated, followed by derivatization of phenylephrine with dansyl-chloride. The derivative is then extracted using a mixture of methyl tert-butyl ether and n-hexane.[7][12]
Protein Precipitation (PPT) Plasma proteins are precipitated using an organic solvent like acetonitrile or methanol. The supernatant is then analyzed.[6]
Quantitative Data Summary

The following table summarizes key performance characteristics of various validated LC-MS/MS methods for phenylephrine analysis in human plasma.

Sample Preparation Linear Range Lower Limit of Quantification (LLOQ) Extraction Recovery Reference
SPE10.0–5000 pg/mL10.0 pg/mL78.5%[8]
LLE with Derivatization0.020–10.0 ng/mL0.020 ng/mLNot Reported[12]
PPT with Derivatization0.020 to 10.0 ng/mL0.020 ng/mLNot Reported[6]

Visualized Workflows

cluster_0 General Bioanalytical Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma/Serum LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Cleaned Extract Data Processing Data Processing LC-MS/MS Analysis->Data Processing Raw Data

General workflow for bioanalysis.

cluster_1 Troubleshooting Matrix Effects start Inaccurate or Imprecise Results assess Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess is_present Matrix Effect Present? assess->is_present optimize_sp Optimize Sample Preparation (e.g., switch to SPE) is_present->optimize_sp Yes revalidate Re-validate Method is_present->revalidate No optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS optimize_chrom->use_sil_is use_sil_is->revalidate

Logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Refinement of Phenylephrine Pidolate Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) have been compiled based on established purification techniques for phenylephrine, primarily focusing on the hydrochloride salt due to the limited availability of specific data for phenylephrine pidolate. Researchers should adapt and validate these methodologies for the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of phenylephrine?

A1: During the synthesis of phenylephrine, several process-related and degradation impurities can arise. While specific impurity profiles for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on phenylephrine hydrochloride. Common impurities may include starting materials, intermediates from incomplete reactions, and byproducts from side reactions. One identified impurity is 2-(N-benzyl methylamino)-1-(3-hydroxy phenyl) ethanol, which can form during the synthesis process.[1] Degradation products can also form, particularly under exposure to light, oxygen, or incompatible excipients.[2][3][4]

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of phenylephrine and its salts.[5][6] Specifically, Reverse-Phase HPLC (RP-HPLC) with UV detection is effective for separating phenylephrine from its related substances.[6] Spectrophotometric methods can also be employed for quantitative analysis.[7] For structural elucidation of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q3: What are the key stability concerns for phenylephrine during purification and storage?

A3: Phenylephrine is susceptible to degradation from several factors, including:

  • Oxidation: The phenolic and secondary alcohol groups can oxidize.[8] Processing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2][8]

  • Light: Exposure to light can lead to the formation of impurities.[9] Light-sensitive handling and storage are recommended.

  • pH: Phenylephrine stability is pH-dependent. Acidic conditions are generally preferred to enhance stability.[10]

  • Temperature: Elevated temperatures can accelerate degradation.[2]

  • Incompatible substances: Contact with certain substances, like reducible sugars or bases, can cause degradation.[2]

Troubleshooting Guides

Crystallization & Precipitation Issues

Q4: My this compound is not crystallizing from the solution. What should I do?

A4: Difficulty in crystallization can be due to several factors. Consider the following troubleshooting steps:

  • Supersaturation: Ensure the solution is sufficiently supersaturated. You can achieve this by slowly evaporating the solvent or by cooling the solution.

  • Seeding: Introduce a small crystal of this compound (if available) to induce nucleation.

  • Solvent System: The choice of solvent is critical. For phenylephrine hydrochloride, recrystallization is often performed using solvents like methanol, ethanol, or mixtures with acetates.[1] Experiment with different solvent and anti-solvent systems for the pidolate salt.

  • Purity: High levels of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography.

  • Mechanical Agitation: Gentle stirring or scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Q5: The precipitated this compound is oily or amorphous, not crystalline. How can I fix this?

A5: Oiling out or amorphous precipitation can occur when the level of supersaturation is too high or the cooling rate is too fast.

  • Control Cooling Rate: Employ a slower, more controlled cooling process to allow for orderly crystal growth.

  • Solvent Composition: Adjust the solvent system. The presence of a co-solvent can sometimes modulate the solubility and promote crystalline formation.

  • Temperature: Re-heat the solution until the oily phase redissolves and then cool it down at a much slower rate.

  • Stirring: Optimize the stirring speed. In some cases, reducing or stopping agitation once nucleation begins can improve crystal quality.

Purity & Impurity Issues

Q6: My final this compound product has a high level of impurities. How can I improve its purity?

A6: Improving purity often requires additional purification steps.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. For phenylephrine hydrochloride, solvents such as methanol, ethanol, and propanol, or their mixtures with acetates, are used.[1] A similar approach with appropriate solvent selection should be effective for the pidolate salt.

  • Chromatography: Preparative column chromatography can be used to separate the desired compound from impurities.[1]

  • Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove residual mother liquor containing impurities.

Q7: I am observing discoloration (e.g., yellowing) in my this compound product. What is the cause and how can I prevent it?

A7: Discoloration is often a sign of degradation.[2]

  • Prevent Oxidation: As phenylephrine is prone to oxidation, handle the material under an inert atmosphere (e.g., nitrogen) and use degassed solvents.

  • Protect from Light: Store the product in light-resistant containers.

  • Control pH: Maintain an acidic pH during the final purification steps to enhance stability.[10]

  • Temperature Control: Avoid exposure to high temperatures during drying and storage.

Data Presentation

Table 1: Reported Purity of Phenylephrine Hydrochloride after Recrystallization

Starting MaterialRecrystallization Solvent(s)Final PurityReference
Crude L-phenylephrine HClMethanol>99%
Impurity D crude productEthanol and Butylacetate>99%[1]

Note: This data is for the hydrochloride salt and should be considered as a reference for developing a purification process for the pidolate salt.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Phenylephrine Hydrochloride (Adaptable for this compound)

This protocol is based on methods described for phenylephrine hydrochloride and should be optimized for this compound.[1]

  • Dissolution: Dissolve the crude phenylephrine salt in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude This compound dissolution Dissolution in Hot Solvent start->dissolution filtration Hot Filtration dissolution->filtration crystallization Controlled Cooling & Crystallization filtration->crystallization isolation Filtration & Washing crystallization->isolation drying Vacuum Drying isolation->drying purity_check Purity Analysis (e.g., HPLC) drying->purity_check end Pure Phenylephrine Pidolate purity_check->end

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_crystallization cluster_no_crystals No Crystals Forming cluster_oily_product Oily/Amorphous Product issue Crystallization Issue no_crystals Check Supersaturation issue->no_crystals oily Slow Down Cooling Rate issue->oily seed Add Seed Crystals no_crystals->seed solvent Modify Solvent System no_crystals->solvent stirring Optimize Stirring oily->stirring redissolve Re-dissolve and Cool Slowly oily->redissolve

Caption: Troubleshooting guide for common crystallization issues.

References

Technical Support Center: Phenylephrine Pidolate Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of phenylephrine pidolate formulations. It covers common issues, preventative measures, and analytical protocols in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the formulation and storage of this compound products.

Q1: My phenylephrine solution is turning pink/brown. What is causing this discoloration?

A1: Discoloration is a primary indicator of oxidative degradation. Phenylephrine, a phenol derivative, is susceptible to oxidation, which can be accelerated by factors like light, high temperature, and the presence of oxygen.[1][2] This process can form colored degradation products, such as phenylephrinone.[3] One study observed that a phenylephrine HCl solution exposed to fluorescent light discolored over time and developed a turbid appearance.[1][4]

Q2: I'm observing a significant loss of potency in my formulation under accelerated stability conditions. What are the likely degradation pathways?

A2: Phenylephrine can degrade through several pathways, especially under stress conditions like high heat, humidity, and exposure to acid or base.[2][5][6] The primary degradation pathways include:

  • Oxidation: As mentioned, this is a common pathway leading to discoloration and loss of active ingredient.

  • Dehydration: The loss of a water molecule from the phenylephrine side chain can occur, forming an unsaturated derivative. This has been identified as a major degradation product.[7]

  • Hydrolysis: Under acidic or alkaline conditions, the molecule can be susceptible to hydrolysis.[6][8]

  • Adduct Formation: Phenylephrine can react with certain excipients or counter-ions. For example, it is known to form adducts with maleic acid (from maleate salts like chlorpheniramine maleate), which can be a significant degradation pathway in combination products.[2][5][9][10]

Q3: My solid dosage form is showing signs of instability. What could be the cause?

A3: Instability in solid forms is often related to excipient incompatibility and environmental factors like moisture and heat.[2][5]

  • Excipient Interactions: Reducible sugars (e.g., lactose) can react with the amine group of phenylephrine via the Maillard reaction.[11] Interactions with saccharose have also been reported.[3][12] Trace amounts of aldehydes in excipients can also react with phenylephrine.[13]

  • Moisture: The presence of moisture can accelerate degradation by facilitating chemical reactions between the drug and excipients.[2]

  • Heat: High temperatures increase the rate of all chemical degradation reactions.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stabilization and analysis of phenylephrine formulations.

Q1: What is the optimal pH for a stable aqueous phenylephrine formulation?

A1: An acidic pH is essential for the stability of phenylephrine in solution.[13] A pH range between 4.5 and 6.0 is often desirable to minimize the formation of different degradation products, especially in the presence of maleate salts.[2][5] For ophthalmic solutions, a pH of around 6.9 has been used successfully in stable formulations.[15]

Q2: How can I prevent oxidative degradation in my liquid formulation?

A2: To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: While effective, some antioxidants like sulfites can have safety concerns.[2][5]

  • Inert Atmosphere: Manufacturing and packaging under an inert gas blanket (e.g., nitrogen or argon) is a common and effective method to displace oxygen and prevent oxidation.[2][5]

  • Control of pH: Maintaining an optimal acidic pH can help slow the oxidation rate.

  • Light Protection: Storing the formulation in light-resistant containers, such as amber glass vials, is critical as light exposure significantly accelerates degradation.[1][4][15]

Q3: Which excipients are known to be incompatible with phenylephrine?

A3: Care must be taken when selecting excipients. Known incompatibilities include:

  • Reducing Sugars (e.g., Lactose): Can cause Maillard reactions.[11]

  • Maleate Salts (e.g., Chlorpheniramine Maleate): Can lead to the formation of phenylephrine-maleate adducts.[2][9][10]

  • Stearate Lubricants (e.g., Magnesium Stearate): May accelerate decomposition in some cases, particularly when hydrolysis is a concern.[11]

  • Excipients with Trace Aldehydes: Can react with the amine group of phenylephrine.[13]

Q4: What are the key parameters for a stability-indicating HPLC method for phenylephrine?

A4: A robust stability-indicating HPLC method should be able to separate the intact phenylephrine peak from all potential degradation products. Key parameters often include:

  • Column: A C18 column is most commonly used.[1][6][16]

  • Mobile Phase: A buffered aqueous solution (e.g., ammonium acetate or sodium phosphate) mixed with an organic modifier like acetonitrile or methanol is typical.[6][17][18]

  • Detection: UV detection is standard, with wavelengths typically set between 215 nm and 273 nm.[1][16][17]

  • Validation: The method must be validated according to ICH guidelines, including forced degradation studies to prove specificity.[6][19]

Quantitative Stability Data

The following tables summarize quantitative data from various stability studies on phenylephrine hydrochloride formulations. While the salt form is different, the degradation behavior of the phenylephrine moiety is comparable.

Table 1: Effect of Storage Conditions on Phenylephrine HCl (100 µg/mL) Stability in PVC Bags over 138 Days

Storage ConditionTemperatureLight ExposureAverage Degradation (%)Physical Appearance
Refrigerated4°CDark7.6% - 10.0%Clear, colorless
Room Temp23°C - 25°CDark7.6% - 10.0%Clear, colorless
Heated52°CDark7.6% - 10.0%Clear, colorless
Room Temp23°C - 25°CFluorescent Light>35%Discolored, slightly turbid
Data sourced from studies on phenylephrine HCl in 0.9% sodium chloride.[1][4]

Table 2: Summary of Forced Degradation Studies on Phenylephrine HCl

Stress ConditionReagent/ConditionDurationTemperature% Degradation Observed
Acid Hydrolysis0.1N HCl1 hour60°C21.92%
Base Hydrolysis1N NaOH1 hour60°C48.50%
Oxidation10% H₂O₂N/ARoom Temp2.58% - 6.47%
ThermalDry Heat12 hours70°C10.25%
PhotolyticDirect Sunlight48 hoursAmbient12.94%
Data compiled from multiple sources performing forced degradation as part of stability-indicating method validation.[6][8][14]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure to assess the degradation pathways of phenylephrine and to establish the specificity of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Reflux the mixture at 60°C for 30-60 minutes.[17] Cool, neutralize with 1N NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Reflux the mixture at 60°C for 30-60 minutes.[17] Cool, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide.[17] Keep at room temperature for several hours, monitoring for degradation. Dilute for analysis.

  • Thermal Degradation: Transfer the solid drug powder or a solution to a petri dish and place it in a hot air oven at 70°C for 12-24 hours.[14] Prepare a sample for analysis.

  • Photolytic Degradation: Expose the drug solution or solid powder to direct sunlight or a photostability chamber for 24-48 hours.[6][16] Prepare a sample for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method. Evaluate chromatograms for new peaks (degradants) and a decrease in the main phenylephrine peak area.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for the analysis of phenylephrine and its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 5mM Ammonium Acetate buffer (pH adjusted to 4.7) and Methanol (80:20 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.[6]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of phenylephrine at known concentrations.

    • Prepare sample solutions from the formulation, diluting as necessary to fall within the standard curve range.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions.

    • Quantify the phenylephrine content by comparing the peak area from the sample chromatogram to the calibration curve. The retention time for phenylephrine under these conditions is approximately 2.6 minutes.[6]

Visualizations

Phenylephrine Degradation Pathways

PE Phenylephrine Oxidation Oxidation (+O2, Light, Heat) PE->Oxidation Hydrolysis Hydrolysis (Acid/Base) PE->Hydrolysis Dehydration Dehydration (-H2O) PE->Dehydration Adduct Excipient Interaction (e.g., Maleate) PE->Adduct Phenylephrinone Phenylephrinone (Colored Degradant) Oxidation->Phenylephrinone Hydrolyzed_P Hydrolyzed Products Hydrolysis->Hydrolyzed_P Unsaturated_P Unsaturated Derivative Dehydration->Unsaturated_P Adduct_P Phenylephrine-Maleate Adduct Adduct->Adduct_P cluster_0 Observation cluster_1 Investigation cluster_2 Corrective Action A Instability Observed (e.g., Potency Loss, Discoloration) B Identify Primary Degradation Pathway A->B Oxidation? C Review Formulation Components A->C Interaction? D Assess Storage Conditions A->D Environment? E Add Antioxidant / Use Inert Atmosphere B->E F Adjust pH to 4.5 - 6.0 B->F G Replace Incompatible Excipients (e.g., Reducible Sugars) C->G H Implement Light-Resistant Packaging D->H

References

Technical Support Center: Optimization of Phenylephrine Pidolate Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of phenylephrine pidolate in in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for phenylephrine?

Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary action involves binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels.[3] This activation triggers a signaling cascade involving Gq protein and phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium from intracellular stores, increasing intracellular calcium concentration and causing vascular smooth muscle contraction (vasoconstriction).[1][3] This vasoconstriction leads to an increase in systemic vascular resistance and a subsequent rise in systolic and diastolic blood pressure.[1]

Q2: Is there a significant difference between this compound and phenylephrine hydrochloride for in vivo studies?

The active pharmacological component in both salts is phenylephrine. The primary difference lies in the salt form (pidolate vs. hydrochloride), which can influence the compound's physicochemical properties such as solubility and stability. However, for the purpose of in vivo studies focusing on the pharmacological effects of phenylephrine, the choice of salt is generally not expected to alter the primary mechanism of action or the dose-dependent physiological response. The dosage should be calculated based on the molecular weight of the active phenylephrine base to ensure comparability between different salt forms.

Q3: How should I prepare and store phenylephrine solutions for animal studies?

Phenylephrine hydrochloride solutions are typically prepared by diluting a concentrated stock with 0.9% sodium chloride.[4][5][6] For administration, a common practice is to create a final concentration of 100 µg/mL.[5][6]

  • Stability: Phenylephrine solutions (100 µg/mL in 0.9% sodium chloride) are stable for at least 30 days when stored in polypropylene syringes at room temperature (23-25°C), refrigerated (3-5°C), or frozen (-20°C).[6] When stored in PVC bags in the dark, solutions can be stable for at least 138 days.[5]

  • Light Sensitivity: Phenylephrine is sensitive to light. One study noted degradation of over 35% when a solution was exposed to normal fluorescent light at room temperature.[5] Therefore, it is critical to protect prepared solutions from light.

  • Preparation Example: To prepare a 100 µg/mL solution, you can dilute a 10 mg/mL stock solution. For example, adding 1 mL of 10 mg/mL phenylephrine to 99 mL of 0.9% sodium chloride will yield a 100 µg/mL solution.[4] Always use aseptic techniques for preparation as manufacturer vials typically do not contain preservatives.[5][7]

Q4: What are the common routes of administration for phenylephrine in animal studies?

Common routes of administration in animal studies include intravenous (IV) for rapid and systemic effects,[1][8][9] intraperitoneal (IP),[10] and continuous infusion via osmotic minipumps for prolonged exposure.[11][12] Oral administration is also possible but results in low bioavailability due to extensive first-pass metabolism in the liver and intestines.[2][3][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway for phenylephrine and a general workflow for conducting a dose-response study.

phenylephrine_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phenylephrine Receptor α1-Adrenergic Receptor PE->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER/SR) IP3->Ca_Store stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Ion Ca2+ Ca_Store->Ca_Ion Response Vasoconstriction Ca_Ion->Response PKC->Response dose_response_workflow start Start: Define Study Objectives & Animal Model lit_review Literature Review for Starting Dose Range start->lit_review dose_prep Prepare Vehicle and Multiple Phenylephrine Concentrations lit_review->dose_prep acclimatize Animal Acclimatization and Baseline Measurement dose_prep->acclimatize randomize Randomize Animals into Control and Treatment Groups acclimatize->randomize administer Administer Vehicle or Phenylephrine Dose (e.g., IV bolus, IP, infusion) randomize->administer monitor Monitor Physiological Parameters (e.g., Blood Pressure, Heart Rate) Continuously administer->monitor data_collect Collect Data at Pre-defined Time Points monitor->data_collect analyze Analyze Data: - Plot Dose-Response Curve - Statistical Analysis (e.g., ANOVA) data_collect->analyze end End: Determine Optimal Dose for Desired Effect analyze->end troubleshooting_flow start Unexpected Result Observed q_bp Issue: No/Low BP Response? start->q_bp q_hr Issue: Excessive Bradycardia? q_bp->q_hr No bp_dose Review Dose: Is it too low for the model/route? Perform dose-response study. q_bp->bp_dose Yes q_var Issue: High Variability? q_hr->q_var No hr_reflex Acknowledge Reflex Bradycardia: This is an expected physiological response to increased BP. q_hr->hr_reflex Yes var_tech Standardize Technique: - Consistent injection volume/speed. - Verify catheter placement. q_var->var_tech Yes end Consult Additional Literature or Senior Researcher q_var->end No bp_prep Check Preparation: - Protected from light? - Correct dilution? - Recently prepared? bp_dose->bp_prep bp_route Evaluate Route: Is IV/IP more suitable than oral? Check catheter patency. bp_prep->bp_route bp_route->end hr_dose Adjust Dose/Rate: Lower the dose or slow the infusion rate to reduce the baroreflex response. hr_reflex->hr_dose hr_dose->end var_sol Ensure Solution Integrity: - Protect from light. - Use fresh solutions. var_tech->var_sol var_base Control for Baseline: - Acclimatize animals properly. - Record pre-dose measurements. var_sol->var_base var_base->end

References

Validation & Comparative

A Comparative Analysis of Phenylephrine Salt Solubility: Hydrochloride vs. Pidolate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the aqueous solubility of phenylephrine hydrochloride and a discussion on the data gap for phenylephrine pidolate for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the solubility of two salt forms of phenylephrine: hydrochloride and pidolate. While extensive data is available for the commonly used phenylephrine hydrochloride, a notable lack of published experimental data for this compound was observed during the literature review for this guide. This document summarizes the available quantitative data for phenylephrine hydrochloride, outlines a standard experimental protocol for solubility determination, and presents relevant biological and experimental workflows through diagrams.

Comparative Solubility Data

The solubility of a pharmaceutical compound is a critical determinant of its bioavailability and formulation development. Phenylephrine hydrochloride, the most common salt form of phenylephrine, has been extensively characterized. In contrast, there is a significant absence of publicly available, quantitative experimental data on the solubility of this compound.

The following table summarizes the reported solubility of phenylephrine hydrochloride in various solvents. It is important to note that solubility can be significantly influenced by experimental conditions such as temperature and pH.

CompoundSolventSolubilityReference
Phenylephrine HydrochlorideWaterVery soluble
Phenylephrine HydrochlorideWater≥ 100 mg/mL at 21°C (70°F)[1]
Phenylephrine HydrochlorideEthanol (95%)Freely soluble
Phenylephrine HydrochlorideEthanol~25 mg/mL
Phenylephrine HydrochloridePhosphate-Buffered Saline (PBS), pH 7.2~5 mg/mL
Phenylephrine HydrochlorideDimethyl Sulfoxide (DMSO)~20 mg/mL
Phenylephrine HydrochlorideDimethyl Formamide (DMF)~20 mg/mL
Phenylephrine HydrochlorideDiethyl etherPractically insoluble
This compound Aqueous Solvents No quantitative data found

Note: The terms "very soluble" and "freely soluble" are qualitative descriptors from pharmacopeias, generally indicating high solubility. The quantitative data presented highlights the variability in reported values, emphasizing the need for standardized experimental protocols.

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium aqueous solubility of a compound, such as a phenylephrine salt, using the widely accepted shake-flask method.

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound (e.g., Phenylephrine Hydrochloride)

  • Solvent (e.g., deionized water, buffer of specific pH)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the test compound to a series of vials containing a known volume of the solvent. The excess solid should be visible to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Processes

To aid in the understanding of the biological action of phenylephrine and the experimental determination of its solubility, the following diagrams are provided.

phenylephrine_signaling_pathway Phenylephrine Signaling Pathway phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor phenylephrine->alpha1_receptor gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor ca2_release Ca²⁺ Release er->ca2_release vasoconstriction Vasoconstriction ca2_release->vasoconstriction Leads to

Caption: Phenylephrine's mechanism of action.

solubility_determination_workflow Solubility Determination Workflow start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate separate Separate solid and liquid phases equilibrate->separate collect_supernatant Collect and filter supernatant separate->collect_supernatant analyze Analyze concentration (e.g., HPLC, UV-Vis) collect_supernatant->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility.

Conclusion

This guide provides a summary of the available solubility data for phenylephrine hydrochloride and highlights the current lack of published experimental data for this compound. For researchers and drug development professionals, the provided experimental protocol for the shake-flask method offers a standardized approach to determine the solubility of phenylephrine salts and other pharmaceutical compounds. The diagrams of the signaling pathway and experimental workflow serve as visual aids to understand the biological context and the practical aspects of solubility testing. Further research is warranted to characterize the physicochemical properties of this compound to allow for a direct and comprehensive comparison with the hydrochloride salt.

References

comparative stability of phenylephrine pidolate and hydrochloride salts

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the stability of phenylephrine hydrochloride, in light of the absence of publicly available data for phenylephrine pidolate, is presented for researchers, scientists, and drug development professionals.

Introduction

Phenylephrine is a potent alpha-1 adrenergic agonist widely used as a nasal decongestant and vasopressor. In pharmaceutical formulations, it is almost exclusively utilized as its hydrochloride salt.[1] While other salt forms of active pharmaceutical ingredients (APIs) are often explored to optimize physicochemical properties such as stability and solubility, a comprehensive search of scientific literature and public databases reveals a significant lack of stability data for this compound. This guide, therefore, focuses on the extensive body of research detailing the stability of phenylephrine hydrochloride under various conditions. The information presented herein is intended to serve as a valuable resource for formulation development and stability testing of this critical medication.

Phenylephrine Signaling Pathway

Phenylephrine primarily exerts its pharmacological effects through the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors. Upon binding, it initiates a signaling cascade that leads to vasoconstriction.

phenylephrine_signaling phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor phenylephrine->alpha1_receptor binds to gq_protein Gq Protein alpha1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolyzed to dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates vasoconstriction Vasoconstriction ca2->vasoconstriction contributes to pkc->vasoconstriction leads to

Caption: Phenylephrine signaling pathway leading to vasoconstriction.

Stability of Phenylephrine Hydrochloride

The chemical stability of phenylephrine hydrochloride is influenced by several factors, including pH, temperature, light, and the presence of other excipients.

pH and Temperature Stability

Phenylephrine hydrochloride demonstrates greater stability in acidic conditions. Studies have shown that it is most stable at a pH between 5 and 6.[2] As the pH increases, the rate of degradation also increases. Temperature also plays a crucial role in the stability of phenylephrine hydrochloride solutions. Decomposition is observed at elevated temperatures (45°C and 60°C), particularly in the presence of agents that increase the pH, such as sodium bicarbonate.[3]

Photostability

Exposure to light can lead to the degradation of phenylephrine hydrochloride.[4] It is recommended to protect solutions containing phenylephrine hydrochloride from light to minimize degradation.[4][5] One study found that phenylephrine hydrochloride in 0.9% sodium chloride solution was stable for at least 138 days when stored in the dark, but degraded by over 35% when exposed to normal fluorescent light at room temperature.[4]

Stability in Different Solutions and Containers

Phenylephrine hydrochloride has been found to be stable in 0.9% sodium chloride and 5% dextrose solutions.[3] Studies have evaluated its stability in various containers, including polypropylene syringes and polyvinyl chloride (PVC) bags. In polypropylene syringes, a 100 µg/mL solution in 0.9% sodium chloride was stable for at least 30 days at -20°C, 3-5°C, and 23-25°C.[6] In PVC bags, solutions of 200 and 400 µg/mL in 0.9% sodium chloride were physically and chemically stable for at least 60 days at room temperature when exposed to fluorescent light, with less than 5% degradation observed.[7]

Quantitative Stability Data for Phenylephrine Hydrochloride

The following tables summarize the stability data for phenylephrine hydrochloride from various studies.

Table 1: Stability of Phenylephrine Hydrochloride in Solution

ConcentrationVehicleContainerStorage ConditionsDurationPercent RemainingCitation
100 µg/mL0.9% NaClPolypropylene Syringe-20°C, 3-5°C, 23-25°C30 days>90%[6]
200 µg/mL0.9% NaClPVC BagRoom Temperature (light)60 days>95%[7]
400 µg/mL0.9% NaClPVC BagRoom Temperature (light)60 days>95%[7]
100 µg/mL0.9% NaClPVC Bag4°C (dark)138 days≥90%[4]
100 µg/mL0.9% NaClPVC BagRoom Temperature (dark)138 days≥90%[4]
100 µg/mL0.9% NaClPVC Bag52°C (dark)138 days≥90%[4]
100 µg/mL0.9% NaClPVC BagRoom Temperature (light)138 days<65%[4]

Experimental Protocols

A stability-indicating method is crucial for accurately assessing the degradation of a drug substance. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical product.

stability_workflow formulation Formulation Preparation storage Storage under Stress Conditions (e.g., Temp, Humidity, Light) formulation->storage sampling Sample Withdrawal at Predetermined Time Points storage->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis data Data Evaluation and Degradation Kinetics analysis->data report Stability Report Generation data->report

Caption: General experimental workflow for a pharmaceutical stability study.

Stability-Indicating HPLC Method for Phenylephrine Hydrochloride

Objective: To quantify the amount of phenylephrine hydrochloride and its degradation products in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Sodium hydroxide (for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02 M ammonium acetate and acetonitrile (e.g., 96:4 v/v), with the pH adjusted to 7.2 with 1 N sodium hydroxide.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 273 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of phenylephrine hydrochloride reference standard in the mobile phase. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Dilute the test sample containing phenylephrine hydrochloride with the mobile phase to a concentration within the range of the standard solutions.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the phenylephrine peak based on its retention time compared to the standard. Calculate the concentration of phenylephrine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies are performed. This involves subjecting the drug substance to stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug or drug solution to high temperatures.

  • Photodegradation: Expose the drug solution to UV or fluorescent light.

The chromatograms from the stressed samples should show that the degradation product peaks are well-resolved from the parent drug peak, confirming the specificity of the method.

Conclusion

The available scientific literature provides a robust understanding of the stability of phenylephrine hydrochloride under various conditions. It is a well-characterized salt, with acidic pH and protection from light being key factors in maintaining its stability in solution. In contrast, there is a notable absence of publicly available stability data for this compound. This information gap suggests that phenylephrine hydrochloride remains the salt of choice for pharmaceutical development due to its established stability profile and extensive history of use. Researchers and formulation scientists should rely on the comprehensive data for the hydrochloride salt when developing new phenylephrine-containing products.

References

bioavailability comparison of phenylephrine pidolate and phenylephrine HCl

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the bioavailability of phenylephrine pidolate and phenylephrine hydrochloride (HCl) is currently not feasible due to a lack of available scientific literature and experimental data on this compound. Extensive searches of scientific databases have yielded no pharmacokinetic studies, including data on key bioavailability parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), for the pidolate salt of phenylephrine.

This guide, therefore, presents a detailed overview of the known bioavailability and pharmacokinetics of phenylephrine HCl, based on existing published studies. The experimental protocols typically employed in these studies are also detailed to provide a framework for how such a comparative study might be designed. Additionally, the established signaling pathway for phenylephrine is illustrated.

Phenylephrine Hydrochloride (HCl): A Pharmacokinetic Profile

Phenylephrine HCl is a well-documented alpha-1 adrenergic receptor agonist used primarily as a nasal decongestant.[1] Oral administration of phenylephrine HCl leads to rapid absorption, but it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a relatively low oral bioavailability of approximately 38%.[2][3]

Quantitative Pharmacokinetic Data for Phenylephrine HCl

The following table summarizes key pharmacokinetic parameters for orally administered phenylephrine HCl from a study in healthy adult volunteers.[3]

Pharmacokinetic Parameter10 mg Dose20 mg Dose30 mg Dose
Mean Cmax (pg/mL) 1354 (± 954)2959 (± 2122)4492 (± 1978)
Median Tmax (hours) 0.33 - 0.50.33 - 0.50.33 - 0.5
Mean AUC∞ (pg·h/mL) 955.8 (± 278.5)2346 (± 983.8)3900 (± 1764)
Mean Terminal Half-life (t½β) (hours) 1.64 - 1.931.64 - 1.931.64 - 1.93

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; t½β: Terminal elimination half-life. Data presented as mean (± standard deviation) or range.[3]

Experimental Protocols for Bioavailability Assessment

The data presented for phenylephrine HCl was obtained through rigorous clinical trials. A typical experimental design for assessing the bioavailability of an oral drug formulation is a randomized, controlled, crossover study.

Study Design

A randomized, double-blind, placebo-controlled, single-dose, crossover study is a common design.[3] In such a study, a cohort of healthy adult volunteers would be randomly assigned to receive either this compound, phenylephrine HCl, or a placebo in a sequential manner, with a washout period between each treatment to ensure the complete elimination of the previous drug.

Dosing and Administration

Participants would typically fast overnight before receiving a single oral dose of the study drug with a standardized volume of water.[3]

Sample Collection and Analysis

Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 24 hours post-dose).[3] Plasma is separated from the blood samples and stored frozen until analysis. The concentration of phenylephrine in the plasma samples is determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[3]

Pharmacokinetic Analysis

The plasma concentration-time data for each participant is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental methods.[3] Statistical analyses are then performed to compare these parameters between the different formulations.

Visualizing the Scientific Framework

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of phenylephrine and a typical workflow for a bioavailability study.

cluster_workflow Experimental Workflow for a Bioavailability Study A Subject Recruitment (Healthy Volunteers) B Randomization A->B C1 Treatment Period 1 (e.g., this compound) B->C1 D Washout Period C1->D E Blood Sampling (Pre- and Post-dose) C1->E C2 Treatment Period 2 (e.g., Phenylephrine HCl) C2->D C2->E C3 Treatment Period 3 (Placebo) C3->E D->C2 D->C3 F Plasma Analysis (LC-MS/MS) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC) F->G H Statistical Comparison G->H

A typical crossover design for a bioavailability study.

cluster_pathway Phenylephrine Signaling Pathway PE Phenylephrine AR Alpha-1 Adrenergic Receptor PE->AR Binds to Gq Gq Protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Vasoconstriction Ca->Response PKC->Response

Mechanism of action of phenylephrine.

Conclusion

While a direct bioavailability comparison between this compound and phenylephrine HCl is not possible at this time due to the absence of data on the pidolate salt, this guide provides a thorough understanding of the pharmacokinetic profile of phenylephrine HCl. The detailed experimental protocols and illustrative diagrams offer a clear framework for the methodologies required for future comparative studies. Further research into the pharmacokinetics of this compound is necessary to enable a comprehensive evaluation and comparison with phenylephrine HCl.

References

A Comparative Thermal Analysis: Phenylephrine Pidolate vs. Phenylephrine Hydrochloride by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of two salt forms of the active pharmaceutical ingredient (API) phenylephrine: pidolate and hydrochloride. The primary analytical technique discussed is Differential Scanning Calorimetry (DSC), a powerful tool for characterizing the physicochemical properties of pharmaceutical materials. This document summarizes available experimental data, outlines detailed experimental protocols, and presents visual diagrams to illustrate key processes.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a nasal decongestant and a vasopressor. The selection of a salt form for an API is a critical step in drug development, as it can significantly influence properties such as solubility, stability, and bioavailability. While phenylephrine hydrochloride (HCl) is the most common salt form, alternative salts like phenylephrine pidolate are explored for potential therapeutic advantages. Differential Scanning Calorimetry provides crucial information on the thermal properties of these salts, including melting point, purity, and polymorphism, which are vital for formulation development and quality control.

Quantitative Data Summary

ParameterPhenylephrine Hydrochloride (HCl)This compound
Melting Point (°C) 140 - 147Data not available
Enthalpy of Fusion (ΔHfus) Data not consistently reportedData not available
Thermal Events A sharp endothermic peak corresponding to melting.Data not available

References:[1][2][3][4][5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The following protocol outlines a general procedure for the DSC analysis of powdered pharmaceutical compounds like phenylephrine salts.

Objective: To determine the melting point and enthalpy of fusion of the phenylephrine salt samples.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 1, TA Instruments Q2000).

Materials:

  • Phenylephrine HCl powder (reference standard or sample)

  • This compound powder (sample)

  • Aluminum DSC pans and lids

  • Inert reference material (e.g., an empty, hermetically sealed aluminum pan)

  • High-purity nitrogen gas for purging

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powder sample directly into an aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. Ensure a proper seal to prevent any loss of material during heating.

    • Prepare a reference pan by hermetically sealing an empty aluminum pan.

  • Instrument Setup:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Method:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature sufficiently above the melting point (e.g., 200 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show a plot of heat flow (in mW) versus temperature (in °C).

    • The melting point (Tm) is determined as the onset or peak temperature of the endothermic event.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. The software provided with the DSC instrument is typically used for this analysis.

Visualizations

The following diagrams illustrate the experimental workflow for comparing the two phenylephrine salts using DSC and the signaling pathway of phenylephrine.

experimental_workflow cluster_preparation Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis Data Analysis & Comparison P_HCl Phenylephrine HCl Powder Weigh_HCl Weigh 2-5 mg P_HCl->Weigh_HCl P_Pidolate This compound Powder Weigh_Pidolate Weigh 2-5 mg P_Pidolate->Weigh_Pidolate Seal_HCl Seal in Al Pan Weigh_HCl->Seal_HCl Seal_Pidolate Seal in Al Pan Weigh_Pidolate->Seal_Pidolate DSC DSC Instrument Seal_HCl->DSC Seal_Pidolate->DSC Heat Heat at 10°C/min under N2 DSC->Heat Thermogram_HCl Thermogram of HCl Heat->Thermogram_HCl Thermogram_Pidolate Thermogram of Pidolate Heat->Thermogram_Pidolate Compare Compare Melting Point & ΔHfus Thermogram_HCl->Compare Thermogram_Pidolate->Compare

Caption: Experimental workflow for DSC comparison.

signaling_pathway Phenylephrine Phenylephrine Alpha1_AR α1-Adrenergic Receptor Phenylephrine->Alpha1_AR binds Gq_protein Gq Protein Alpha1_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Phenylephrine signaling pathway.

Discussion

The available data consistently indicates that phenylephrine HCl exhibits a sharp melting endotherm in the range of 140-147 °C, characteristic of a crystalline solid.[1][2][3][4][5] The lack of publicly available DSC data for this compound prevents a direct comparison of their thermal properties.

For drug development professionals, the melting point is a critical parameter. A higher melting point generally suggests greater crystal lattice energy and potentially lower solubility. The enthalpy of fusion provides further insight into the energetics of the crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be investigated using DSC, as different polymorphs will exhibit distinct melting points and enthalpies of fusion.

Should this compound become available for analysis, the outlined DSC protocol would be suitable for its characterization. A direct comparison of the thermograms would reveal differences in melting behavior, which could have implications for formulation strategies, stability, and ultimately, the biopharmaceutical performance of the final drug product. For instance, a lower melting point for the pidolate salt might suggest weaker crystal packing and potentially improved solubility, a desirable attribute for many formulations.

Conclusion

Phenylephrine HCl is a well-characterized compound with a consistent melting point range as determined by DSC. A thorough comparison with this compound is currently hindered by the absence of experimental data for the latter. The provided experimental protocol serves as a standard methodology for conducting such a comparative thermal analysis. The elucidation of the thermal properties of this compound is a necessary step to fully evaluate its potential as an alternative salt form to the widely used hydrochloride. Researchers are encouraged to perform DSC analysis on this compound to fill this data gap and enable a comprehensive comparison.

References

A Comparative Guide to Analytical Methods for Phenylephrine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of phenylephrine, a widely used nasal decongestant. While this document focuses on the principles of phenylephrine analysis, the methodologies can be adapted for various salt forms, including phenylephrine pidolate. We will delve into the experimental protocols and performance data of the primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for Phenylephrine Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted method for the precise and accurate quantification of phenylephrine in bulk drug and pharmaceutical formulations.[1][2] This technique offers excellent specificity, allowing for the separation of phenylephrine from potential degradation products and other active pharmaceutical ingredients (APIs) in combined dosage forms.[3][4]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on a validated stability-indicating RP-HPLC method for phenylephrine hydrochloride.[2]

Chromatographic Conditions:

  • Column: Luna® 5µm C18 (250 x 4.6mm)[2]

  • Mobile Phase: 5mM ammonium acetate (pH 4.7) and methanol in an 80:20 (v/v) ratio[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 272 nm[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: A stock solution of phenylephrine is prepared by accurately weighing and dissolving the reference standard in the mobile phase to achieve a known concentration. Working standards are prepared by further dilution of the stock solution.

  • Sample Solution: For tablet dosage forms, a representative number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of the powder equivalent to a specific amount of phenylephrine is weighed and dissolved in a known volume of mobile phase. The solution is typically sonicated and then filtered through a 0.45 µm syringe filter before injection.[2]

Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] Key validation parameters are summarized in the table below.

Workflow for RP-HPLC Analysis of Phenylephrine```dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Standard & Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate (for samples) dissolve->sonicate filter Filter through 0.45µm filter sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 272nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report end End report->end

Caption: Comparison of RP-HPLC and UV-Vis Spectrophotometry for phenylephrine analysis.

Conclusion

Both RP-HPLC and UV-Visible spectrophotometry are suitable methods for the quantification of phenylephrine. The choice of method depends on the specific requirements of the analysis. For routine quality control where simplicity and cost are major considerations, UV spectrophotometry is a viable option. However, for stability studies and the analysis of complex formulations where specificity is paramount, the RP-HPLC method is superior. The data presented in this guide demonstrates that both methods, when properly validated, can provide accurate and precise results for the quantification of phenylephrine.

References

Navigating Immunoassay Specificity: A Guide to Phenylephrine Pidolate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount to ensuring data integrity. This guide provides a comparative analysis of the cross-reactivity of phenylephrine, a common sympathomimetic amine, in immunoassays designed for the detection of amphetamines and methamphetamines.

Phenylephrine's structural similarity to amphetamine and methamphetamine creates a potential for interference in urine drug screening (UDS) immunoassays, which can lead to false-positive results.[1][2][3] This guide synthesizes available data on this phenomenon, offers a standardized protocol for assessing cross-reactivity, and visually breaks down the structural relationships that underpin these interactions.

The Basis of Cross-Reactivity: A Structural Comparison

The potential for phenylephrine to be mistakenly identified by amphetamine or methamphetamine antibodies stems from its core phenethylamine structure, which it shares with the target analytes. The key structural similarities and differences are illustrated below.

cluster_phenylephrine Phenylephrine cluster_amphetamine Amphetamine cluster_methamphetamine Methamphetamine cluster_shared Shared Phenethylamine Backbone phenylephrine_struct shared_label The common structural backbone is a primary reason for antibody cross-reactivity. phenylephrine_label Key Features: - Hydroxyl group on benzene ring - Hydroxyl group on ethyl chain - N-methyl group amphetamine_struct amphetamine_label Key Features: - No hydroxyl groups on ring or chain - Primary amine methamphetamine_struct methamphetamine_label Key Features: - No hydroxyl groups on ring or chain - N-methyl group

Caption: Structural comparison of phenylephrine, amphetamine, and methamphetamine.

Quantitative Cross-Reactivity Data

Direct quantitative data detailing the percentage of cross-reactivity for phenylephrine in specific commercial immunoassays is limited in the available scientific literature. However, some studies have qualitatively assessed this interference.

Table 1: Qualitative Cross-Reactivity of Phenylephrine in Methamphetamine Immunoassays

Immunoassay KitFindingConcentration Tested
Quickpac IISome degree of interference observed[4]1 mg/L to 1000 mg/L[4]
SureStepSome degree of interference observed[4]1 mg/L to 1000 mg/L[4]
Visualline IISome degree of interference observed[4]1 mg/L to 1000 mg/L[4]

A case study reported a false-positive methamphetamine result in a urine drug screen, which was attributed to the administration of intravenous phenylephrine.[1][5] This highlights the clinical significance of this potential cross-reactivity.

Comparative Cross-Reactivity of Structurally Similar Compounds

To provide context, the following table summarizes quantitative cross-reactivity data for phenylpropanolamine and ephedrine, two other sympathomimetic amines structurally similar to phenylephrine, in various amphetamine and methamphetamine immunoassays.

Table 2: Quantitative Cross-Reactivity of Phenylpropanolamine and Ephedrine Isomers

ImmunoassayCompoundConcentration TestedResult
Syva EMIT (Amphetamine)Phenylpropanolamine Isomers1000 mg/LPositive[6]
Syva EMIT (Amphetamine)Ephedrine Isomers1000 mg/LPositive[6]
Abbott FPIA (Amphetamine)Phenylpropanolamine Isomers1000 mg/LNegative[6]
Abbott FPIA (Amphetamine)Ephedrine Isomers1000 mg/LNegative[6]
Roche RIA (Amphetamine)Phenylpropanolamine Isomers1000 mg/LNegative[6]
Roche RIA (Amphetamine)Ephedrine Isomers1000 mg/LNegative[6]
DPC RIA (Amphetamine)Phenylpropanolamine Isomers1000 mg/LNegative[6]
DPC RIA (Amphetamine)Ephedrine Isomers1000 mg/LNegative[6]
Roche RIA (Methamphetamine)l-Ephedrine1000 mg/LPositive[6]
Roche RIA (Methamphetamine)d-Pseudoephedrine1000 mg/LPositive[6]
DPC RIA (Methamphetamine)l-Ephedrine1000 mg/LPositive[6]
DPC RIA (Methamphetamine)d-Pseudoephedrine1000 mg/LPositive[6]

Note: This data is for phenylpropanolamine and ephedrine, not phenylephrine, and serves as a comparative reference.

Experimental Protocol for Assessing Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of a compound like phenylephrine pidolate in a competitive immunoassay, based on established laboratory practices and guidelines such as the CLSI EP07.

Objective: To determine the concentration of this compound that produces a positive result in a specific amphetamine or methamphetamine immunoassay and to calculate the percent cross-reactivity.

Materials:

  • The immunoassay kit to be tested (e.g., ELISA, EMIT, FPIA)

  • Certified drug-free human urine

  • Certified standard of the primary analyte (e.g., d-amphetamine or d-methamphetamine)

  • This compound standard

  • Calibrators and controls for the immunoassay

  • Precision pipettes and sterile containers

  • Appropriate instrumentation for the immunoassay (e.g., spectrophotometer, fluorescence polarization analyzer)

Procedure:

  • Preparation of Analyte Standard Curve:

    • Prepare a series of dilutions of the primary analyte (e.g., d-amphetamine) in drug-free urine to create a standard curve. The concentrations should bracket the assay's cutoff value.

    • Run these standards according to the immunoassay manufacturer's instructions.

    • Determine the concentration of the primary analyte that yields a result equivalent to the assay's cutoff (this is the IC50 or equivalent).

  • Preparation of Interferent Solutions:

    • Prepare a high-concentration stock solution of this compound in drug-free urine.

    • Create a series of serial dilutions of the this compound stock solution in drug-free urine. The concentration range should be broad enough to identify the concentration that produces a positive result.

  • Testing for Cross-Reactivity:

    • Assay each dilution of the this compound solution using the immunoassay in the same manner as a patient sample.

    • Record the response for each concentration.

  • Data Analysis and Calculation:

    • Determine the lowest concentration of this compound that produces a positive result according to the assay's cutoff.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of primary analyte at cutoff / Concentration of this compound that gives a positive result) x 100

Experimental Workflow:

start Start: Prepare Reagents prep_analyte Prepare Primary Analyte Standard Curve in Drug-Free Urine start->prep_analyte prep_interferent Prepare this compound Dilutions in Drug-Free Urine start->prep_interferent run_assay_analyte Run Immunoassay with Analyte Standards prep_analyte->run_assay_analyte run_assay_interferent Run Immunoassay with Phenylephrine Dilutions prep_interferent->run_assay_interferent determine_cutoff Determine Analyte Concentration at Assay Cutoff run_assay_analyte->determine_cutoff determine_positive Determine Phenylephrine Concentration Giving a Positive Result run_assay_interferent->determine_positive calculate Calculate % Cross-Reactivity determine_cutoff->calculate determine_positive->calculate end End: Report Findings calculate->end

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

While comprehensive quantitative data on phenylephrine cross-reactivity is not widely published, the available evidence strongly indicates a potential for interference in amphetamine and methamphetamine immunoassays due to structural similarities. This can lead to clinically significant false-positive results. Laboratories and researchers should be aware of this potential interaction and consider it when interpreting positive screening results from patients known to be taking phenylephrine-containing products. Confirmatory testing by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to verify any presumptive positive results. The provided protocol offers a standardized approach for laboratories to assess the cross-reactivity of phenylephrine and other compounds in their specific immunoassay systems.

References

A Comparative Analysis of Phenylephrine and Other Alpha-1 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the efficacy, potency, and mechanisms of action of key alpha-1 adrenergic receptor agonists, with a focus on phenylephrine.

This guide provides a detailed comparison of phenylephrine with other alpha-1 adrenergic agonists, intended for researchers, scientists, and professionals in drug development. While the initial focus was on phenylephrine pidolate, the available scientific literature does not extensively differentiate the efficacy based on its salt form. Therefore, this comparison centers on the active moiety, phenylephrine, and its performance relative to other significant alpha-1 agonists.

Phenylephrine is a synthetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1] This action leads to vasoconstriction, making it a common ingredient in medications for nasal congestion and for increasing blood pressure in hypotensive states.[2][3] Its mechanism of action involves the direct stimulation of alpha-1 adrenoceptors on vascular smooth muscle, which triggers a signaling cascade resulting in vasoconstriction.[2][4]

Comparative Efficacy and Potency

The clinical efficacy of alpha-1 agonists can be compared based on several parameters, including their binding affinity for the receptor (Ki), the concentration required to elicit a half-maximal response (EC50), and their observed clinical effects, such as vasoconstriction or nasal decongestion.

While direct comparative studies for this compound are scarce, extensive research exists for phenylephrine, often in its hydrochloride salt form. This data allows for a robust comparison with other alpha-1 agonists like oxymetazoline, xylometazoline, and methoxamine.

AgonistReceptor Subtype(s)Binding Affinity (pKi)Potency (EC50/ED50)Duration of ActionPrimary Clinical Use
Phenylephrine Primarily α1~5.7 (for α1A)[5]Variable, dependent on indication and route of administration.Short (0.5-4 hours intranasal, 2-4 hours oral)[1][6]Nasal decongestant, vasopressor[2][7][8]
Oxymetazoline α1A, α2AHigher than phenylephrineGenerally more potent than phenylephrineLong (up to 12 hours)[6][9]Nasal decongestant
Xylometazoline α1, α2Data not readily available in direct comparisonSimilar potency to oxymetazolineLong (up to 12 hours)Nasal decongestant
Methoxamine Selective α1Data not readily available in direct comparisonPotent vasoconstrictorProlongedVasopressor (largely discontinued in the USA)[10]

Note: pKi is the negative logarithm of the equilibrium dissociation constant (Ki), where a higher value indicates greater binding affinity. EC50/ED50 values are highly dependent on the specific assay and tissue used. The data presented is for general comparative purposes.

Signaling Pathway and Experimental Workflow

The activation of alpha-1 adrenergic receptors by agonists like phenylephrine initiates a well-characterized signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for assessing the efficacy of these compounds.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane Alpha1_Receptor α1-Adrenergic Receptor Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Alpha-1 Agonist (e.g., Phenylephrine) Agonist->Alpha1_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Smooth_muscle_contraction Smooth Muscle Contraction Ca2_release->Smooth_muscle_contraction Leads to PKC_activation->Smooth_muscle_contraction Contributes to Efficacy_Workflow Start Start: Efficacy Assessment Cell_Culture Cell Culture (e.g., HEK293 expressing α1-receptors) Start->Cell_Culture In_Vivo_Model In Vivo Model (e.g., anesthetized rodent) Start->In_Vivo_Model Binding_Assay Radioligand Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium mobilization, IP1 accumulation) Cell_Culture->Functional_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Dose_Response Generate Dose-Response Curves Functional_Assay->Dose_Response Calculate_EC50 Calculate EC50/Potency Dose_Response->Calculate_EC50 Calculate_EC50->Data_Analysis Measure_BP Measure Blood Pressure Response In_Vivo_Model->Measure_BP Calculate_ED50 Calculate ED50/In Vivo Potency Measure_BP->Calculate_ED50 Calculate_ED50->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

References

A Comparative Pharmacokinetic Analysis of Phenylephrine Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of different phenylephrine salts, namely hydrochloride (HCl), bitartrate, and tannate. The information is supported by experimental data from peer-reviewed literature and regulatory documents to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Phenylephrine is a selective alpha-1 adrenergic receptor agonist widely used as a nasal decongestant. It is available in various salt forms, which can influence its pharmacokinetic properties. This guide summarizes the available data on the comparative pharmacokinetics of phenylephrine HCl, phenylephrine bitartrate, and phenylephrine tannate. While direct comparative studies are available for the hydrochloride and tannate salts, the bitartrate salt's comparison is based on regulatory findings of interchangeability.

Mechanism of Action

Phenylephrine primarily exerts its effect by directly stimulating alpha-1 adrenergic receptors on vascular smooth muscle. This activation leads to vasoconstriction, which in the nasal mucosa, reduces blood flow and swelling, thereby alleviating nasal congestion.[1]

Signaling Pathway of Phenylephrine

The binding of phenylephrine to the α1-adrenergic receptor initiates a signaling cascade. This process involves the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction and vasoconstriction.

phenylephrine_pathway cluster_cell Vascular Smooth Muscle Cell PE Phenylephrine A1AR α1-Adrenergic Receptor PE->A1AR binds Gq Gq protein A1AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER stimulates release Ca Ca²⁺ ER->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction induces

Phenylephrine's α1-adrenergic signaling pathway.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for different phenylephrine salts based on available clinical data. A direct comparison between phenylephrine hydrochloride and phenylephrine tannate was conducted in a study by Gelotte et al. (2018). For phenylephrine bitartrate, the U.S. Food and Drug Administration (FDA) has concluded that it can be used interchangeably with phenylephrine hydrochloride based on pharmacokinetic data provided for an effervescent tablet dosage form.[2]

Salt FormDoseCmax (pg/mL)Tmax (hr)AUC∞ (pg·h/mL)Study/Source
Phenylephrine HCl 10 mg1354 ± 9540.33 - 0.5 (median)955.8 ± 278.5Gelotte et al., 2015[1]
Phenylephrine Tannate 25 mg (equivalent to 10 mg phenylephrine base)926.0 (mean)0.63 (median)118.37 (ratio to HCl)Gelotte et al., 2018
Phenylephrine Bitartrate 10 mgData not publicly availableData not publicly availableData not publicly availableFDA, 2006[2]
Note: The FDA has determined phenylephrine bitartrate to be interchangeable with phenylephrine hydrochloride based on submitted pharmacokinetic data.[2]

Discussion of Pharmacokinetic Profiles

Phenylephrine Hydrochloride (HCl): This is the most studied salt form. Following oral administration, phenylephrine HCl is rapidly absorbed, with time to maximum plasma concentration (Tmax) occurring within an hour.[1] It undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of approximately 38%.

Phenylephrine Tannate: This salt is often formulated in extended-release products. The study by Gelotte et al. (2018) showed that the tannate salt has a slower absorption rate compared to the HCl salt, as indicated by a delayed Tmax. However, the terminal concentrations were similar, suggesting that products with the tannate salt may not necessarily allow for less frequent dosing than those with the HCl salt.

Phenylephrine Bitartrate: While specific pharmacokinetic data from peer-reviewed publications are scarce, the FDA has established that phenylephrine bitartrate in an effervescent dosage form is generally recognized as safe and effective.[2] The agency concluded that it can be used interchangeably with phenylephrine hydrochloride due to similar safety and efficacy profiles, which was supported by pharmacokinetic data submitted by the manufacturer.[2]

Experimental Protocols

The pharmacokinetic studies cited in this guide employed rigorous methodologies to ensure data accuracy and reliability. Below are summaries of the typical experimental protocols used.

Clinical Study Design for Pharmacokinetic Analysis

A common design for these studies is a randomized, open-label, crossover study in healthy adult volunteers.

Workflow for a Typical Oral Phenylephrine Pharmacokinetic Study:

experimental_workflow cluster_protocol Experimental Workflow Screening Subject Screening (Health Assessment) Randomization Randomization to Treatment Groups Screening->Randomization Dosing Drug Administration (Fasted State) Randomization->Dosing Sampling Serial Blood Sampling (Predetermined time points) Dosing->Sampling Analysis Plasma Phenylephrine Quantification (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Typical workflow for a pharmacokinetic study.

1. Subject Recruitment and Screening: Healthy adult male and female volunteers are recruited. Inclusion criteria typically include age within a specific range (e.g., 18-55 years) and a body mass index (BMI) within a healthy range. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and smoking.

2. Study Design and Drug Administration: In a crossover design, each subject receives each of the different phenylephrine salt formulations in a randomized sequence, separated by a washout period of at least 7 days. The drug is typically administered orally with a standardized volume of water after an overnight fast.

3. Blood Sample Collection: Serial venous blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored frozen at -70°C until analysis.

Analytical Methodology: HPLC-MS/MS for Phenylephrine Quantification

The concentration of phenylephrine in plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

1. Sample Preparation: Plasma samples are prepared for analysis using either protein precipitation or solid-phase extraction (SPE).

  • Protein Precipitation: An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.

  • Solid-Phase Extraction (SPE): The plasma sample is loaded onto an SPE cartridge. Interfering substances are washed away, and the analyte of interest (phenylephrine) is then eluted with an appropriate solvent.

2. Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 or HILIC column). A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is used to separate phenylephrine from other components in the sample.

3. Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. Phenylephrine is ionized, typically using electrospray ionization (ESI) in the positive ion mode. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for phenylephrine and an internal standard are monitored for quantification.

Conclusion

The selection of a specific phenylephrine salt for formulation development should consider the desired pharmacokinetic profile. Phenylephrine HCl provides rapid absorption, while phenylephrine tannate offers a slower absorption rate. Based on FDA's assessment, phenylephrine bitartrate is considered interchangeable with the hydrochloride salt. The experimental protocols and analytical methods outlined in this guide provide a foundation for conducting further research and development in this area.

References

Safety Operating Guide

Safeguarding Our Laboratories and Environment: A Comprehensive Guide to the Proper Disposal of Phenylephrine Pidolate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Priority Actions: Immediate Disposal Procedures

For the disposal of small quantities of phenylephrine pidolate typically generated in a laboratory setting, the following methods are recommended. These procedures are designed to minimize environmental impact and prevent accidental exposure.

1. Preferred Method: Pharmaceutical Take-Back Programs

The most secure and environmentally sound method for disposing of unwanted or expired this compound is through a designated pharmaceutical take-back program.[1] These programs are specifically designed to handle the disposal of pharmaceutical waste in a compliant and safe manner.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to inquire about established pharmaceutical take-back programs.

  • Alternative: Search for local law enforcement agencies or pharmacies that participate in drug take-back initiatives.[1]

2. Secondary Method: On-Site Neutralization and Disposal (for non-hazardous quantities)

If a take-back program is not accessible, the following on-site disposal procedure should be followed. This method is intended to render the compound non-recoverable and minimize its potential for environmental harm.

  • Step 1: Deactivation. Dissolve the this compound in a compatible solvent.

  • Step 2: Admixture. Mix the dissolved this compound with an inert and undesirable substance, such as used coffee grounds, dirt, or cat litter.[1][2] This makes the substance unappealing to animals and humans and helps to prevent its leaching in a landfill.

  • Step 3: Containment. Place the mixture in a sealed container, such as a resealable plastic bag or an empty, non-recyclable container, to prevent leakage.[2]

  • Step 4: Labeling and Disposal. Clearly label the container as "Non-Hazardous Laboratory Waste" and dispose of it in the regular solid waste stream.

  • Step 5: Documentation. Record the date, quantity, and method of disposal in your laboratory's chemical waste log.

Important Note: Under no circumstances should this compound be flushed down the drain or toilet.[3] This practice can lead to the contamination of water systems, as wastewater treatment facilities are often not equipped to remove such compounds effectively.[3]

Quantitative Data on Phenylephrine

The following table summarizes key data related to the environmental and toxicological profile of phenylephrine. This information underscores the importance of proper disposal to mitigate potential ecological harm.

ParameterValueReference
Aquatic Toxicity Toxic to aquatic life.[4][5]
Oral LD50 (Rat) 350 mg/kg[6]
Biodegradability Aerobic - 28 days[4]
Water Hazard Class WGK 1: Slightly hazardous for water[5]

Experimental Protocols for Environmental Monitoring

To ensure that disposal methods are effective and that no significant environmental contamination is occurring, laboratories may wish to implement monitoring protocols. The following are examples of experimental methods for the detection of phenylephrine in environmental samples.

1. High-Performance Liquid Chromatography (HPLC) for Water Samples

This method is suitable for detecting trace amounts of phenylephrine in water samples.

  • Sample Preparation:

    • Collect a 1-liter water sample from the area of concern.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • Perform solid-phase extraction (SPE) to concentrate the analyte. Use a C18 cartridge, condition it with methanol and water, load the sample, wash with water, and elute the phenylephrine with methanol.

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 30:70:1, v/v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detection at 257 nm.[7]

    • Injection Volume: 20 µL.[7]

  • Quantification: Compare the peak area of the sample to a calibration curve prepared with known concentrations of a phenylephrine standard.

2. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For ultra-trace analysis, LC-MS/MS provides a highly sensitive and specific method for phenylephrine detection.

  • Sample Preparation:

    • Follow the sample preparation steps for HPLC analysis.

    • Derivatization may be employed to enhance ionization efficiency.

  • LC-MS/MS Conditions:

    • Utilize a suitable LC system coupled to a triple quadrupole mass spectrometer.

    • Optimize the mass spectrometer parameters (e.g., spray voltage, source temperature, collision energy) for the specific transition of the phenylephrine parent ion to its most abundant product ion.

  • Quantification: Use an internal standard and create a calibration curve to quantify the concentration of phenylephrine in the sample.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Unwanted or Expired This compound decision Is a Pharmaceutical Take-Back Program Available? start->decision take_back Utilize Take-Back Program decision->take_back Yes onsite_disposal Perform On-Site Disposal decision->onsite_disposal No end Disposal Complete take_back->end deactivate Deactivate in Solvent onsite_disposal->deactivate admix Admix with Inert Material deactivate->admix contain Seal in a Container admix->contain dispose Dispose in Solid Waste contain->dispose document Document Disposal dispose->document document->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety and sustainability that extends beyond the product itself.

References

Essential Safety and Operational Guide for Handling Phenylephrine Pidolate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of Phenylephrine Pidolate, tailored for research and drug development professionals. Given the limited specific data on the pidolate salt, this guidance is primarily based on the well-documented safety profile of Phenylephrine Hydrochloride. The core hazards and handling requirements are dictated by the active phenylephrine molecule, making these protocols a robust starting point for safe laboratory practices.

Hazard Identification and Quantitative Safety Data

Phenylephrine is an alpha-1 adrenergic receptor agonist.[1] While it is used therapeutically, concentrated forms in a laboratory setting require careful handling to avoid potential cardiovascular and other systemic effects. It may cause skin and eye irritation upon direct contact.[2]

The following table summarizes key quantitative safety data for Phenylephrine Hydrochloride, which serves as a close proxy for this compound.

Safety ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 350 mg/kgRat[3]
Melting Point 140 - 145 °C-[4]
Molecular Formula C₉H₁₃NO₂·HCl-[4]
Molecular Weight 203.67 g/mol -[4]
Occupational Exposure Limit (OEL) Not Established-[4][5]

Note on Occupational Exposure Limit (OEL): No official OEL has been established for phenylephrine by major regulatory bodies.[4] In the absence of a defined limit, it is crucial to handle the compound with engineering controls (e.g., fume hoods) and appropriate personal protective equipment to minimize any potential exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure worker safety. The following equipment should be worn at all times when handling this compound powder or solutions.

  • Hand Protection: Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change the outer glove immediately if contaminated.

  • Body Protection: A lab coat made of a low-permeability fabric is required. Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] If there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in addition to goggles.[5]

  • Respiratory Protection: For handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be required.[4] However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is necessary.[5]

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Materials & Spill Kit gather_ppe->gather_materials don_ppe Don PPE in Correct Order (Gown, Mask, Goggles, Gloves) gather_materials->don_ppe Proceed to Handling weigh_handle Weigh and Handle Compound (Minimize Dust/Aerosol) don_ppe->weigh_handle clean_area Clean Work Area with Appropriate Solvent weigh_handle->clean_area doff_ppe Doff PPE Carefully (Avoid Self-Contamination) clean_area->doff_ppe Proceed to Post-Handling dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Bin doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of them down the drain.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly rinsed with an appropriate solvent (e.g., water or ethanol), and the rinsate collected as hazardous liquid waste.

Always follow your institution's specific guidelines for hazardous waste disposal.

Example Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for preparing a 100 µg/mL aqueous solution of this compound for analytical purposes.

G start Start: Prepare 100 µg/mL Solution calculate 1. Calculate Mass Needed (e.g., 10 mg for 100 mL) start->calculate weigh 2. Weigh this compound Accurately in a Fume Hood calculate->weigh transfer 3. Transfer Powder to a 100 mL Volumetric Flask weigh->transfer dissolve 4. Add ~70 mL of Deionized Water and Swirl to Dissolve transfer->dissolve volume 5. Bring to Final Volume (100 mL) with Deionized Water dissolve->volume mix 6. Invert Flask Several Times to Ensure Homogeneity volume->mix label_store 7. Label and Store Appropriately mix->label_store end End: Solution Ready for Use label_store->end

Caption: Step-by-step workflow for preparing a standard solution.

Methodology:

  • Calculation: Determine the required mass of this compound based on the desired final concentration and volume. For a 100 mL solution at 100 µg/mL, 10 mg of the compound is needed.

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound onto a weigh boat.

  • Transfer: Carefully transfer the weighed powder into a 100 mL Class A volumetric flask. Use a funnel to prevent loss of material.

  • Dissolution: Add approximately 70 mL of deionized water to the flask. Swirl the flask gently until all the solid has completely dissolved.

  • Final Volume: Once dissolved, add deionized water to bring the solution level to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is thoroughly mixed and the concentration is uniform.

  • Storage: Transfer the solution to a properly labeled storage bottle. Protect from light if the compound is light-sensitive.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.